Analytical and Physicochemical Profiling of 6-Bromo-4-iodoisoquinoline: Exact Mass, Molecular Weight, and HRMS Validation
Executive Summary 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is a highly specialized dihalogenated heterocyclic building block (1[1]). Its unique structural architecture—featuring both a bromine and an iodine atom on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is a highly specialized dihalogenated heterocyclic building block (1[1]). Its unique structural architecture—featuring both a bromine and an iodine atom on an isoquinoline core—grants it orthogonal reactivity. This makes it an invaluable scaffold in modern drug discovery, particularly in the synthesis of complex kinase therapeutics such as DYRK1A inhibitors (2[2]).
As a Senior Application Scientist, I frequently observe critical errors in early-stage drug development when researchers conflate bulk molecular weight with monoisotopic exact mass. This whitepaper provides a rigorous physicochemical profile of the compound, delineates the causality behind its analytical metrics, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its verification.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
In analytical chemistry, distinguishing between exact mass and molecular weight is not merely a matter of precision; it dictates the success or failure of molecular identification.
Molecular Weight (333.96 g/mol ): This is the weighted average mass of the molecule based on the natural terrestrial abundance of all its isotopes (3[3]). It is strictly used for macroscopic stoichiometric calculations during synthesis (e.g., determining reagent equivalents in milligrams). Because bromine exists as two isotopes, no single molecule of this compound actually weighs 333.96 Da.
Exact Mass / Monoisotopic Mass (332.86502 Da): This is the precise mass calculated using only the most abundant, lowest-mass isotope of each constituent element (
12
C,
1
H,
79
Br,
127
I,
14
N) (4[4]). This is the exact value targeted during HRMS.
Quantitative Data Summary
Property
Value
Analytical Causality & Significance
Chemical Formula
C
9
H
5
BrIN
Defines the atomic composition and degree of unsaturation.
Exact Mass (Monoisotopic)
332.86502 Da
Target mass for the
79
Br isotope in HRMS. Critical for molecular identification[4].
Molecular Weight
333.96 g/mol
Bulk macroscopic weight used for weighing and molarity calculations[3].
CAS Registry Number
2013582-46-0
Unique numerical identifier for regulatory and inventory tracking[1].
InChIKey
HUJDTCMXQLMRBM...
Standardized hash for precise database querying and cheminformatics[4].
To verify the successful synthesis or procurement of 6-Bromo-4-iodoisoquinoline, researchers must utilize Liquid Chromatography-Mass Spectrometry (LC-MS) equipped with a Time-of-Flight (TOF) or Orbitrap analyzer.
The following protocol is designed as a self-validating system : it does not merely detect a mass; it uses the intrinsic isotopic signature of bromine to mathematically prove the compound's identity, eliminating false positives.
Step-by-Step Workflow
Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a crucial proton donor, facilitating the formation of the [M+H]
+
pseudomolecular ion required for positive-mode Electrospray Ionization (ESI+).
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.
Causality: The highly hydrophobic nature of this dihalogenated aromatic system dictates strong retention on a reversed-phase column; a steep organic gradient ensures sharp peak elution and minimizes diffusion.
Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: These parameters provide sufficient energy for complete droplet desolvation without inducing thermal cleavage of the relatively labile carbon-iodine (C4-I) bond.
Mass Analysis & Self-Validation: Scan the m/z range of 100–1000. Extract the ion chromatograms for m/z 333.872 (corresponding to [C
9
H
579
BrIN + H]
+
) and m/z 335.870 (corresponding to[C
9
H
581
BrIN + H]
+
).
Causality: Bromine naturally exists as two isotopes (
79
Br and
81
Br) in an approximate 50.69% to 49.31% ratio. A true positive detection must yield a characteristic 1:1 doublet separated by exactly 1.998 Da. If this ratio is absent, the signal is a false positive.
Fig 1: High-Resolution Mass Spectrometry (HRMS) workflow for isotopic validation of C9H5BrIN.
Synthetic Utility: The Logic of Sequential Cross-Coupling
The strategic value of 6-Bromo-4-iodoisoquinoline in drug development lies in the differential reactivity of its two halogens. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), the carbon-iodine bond at the C4 position undergoes oxidative addition significantly faster than the carbon-bromine bond at the C6 position.
This kinetic disparity allows synthetic chemists to perform highly selective, sequential functionalizations without the need for protecting groups. For instance, in the development of DYRK1A inhibitors, the C4 position can be coupled first at room temperature or mild heating, yielding a stable 4-substituted-6-bromoisoquinoline intermediate[2]. Subsequently, elevating the temperature and employing a more electron-rich phosphine ligand forces the C6-bromine to react, completing the dual-functionalized drug scaffold.
Analytical Characterization and NMR Spectral Analysis of 6-Bromo-4-iodoisoquinoline
As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter di-halogenated N-heterocycles that serve as critical linchpins in drug discovery. 6-Bromo-4-iodoisoquinoline (...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter di-halogenated N-heterocycles that serve as critical linchpins in drug discovery. 6-Bromo-4-iodoisoquinoline (Chemical Formula: C9H5BrIN) is a prime example of a highly valuable, yet synthetically challenging, bifunctional scaffold. The orthogonal reactivity of the C4-iodine and C6-bromine bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings), which are essential for synthesizing complex kinase inhibitors and functional materials[1].
However, the utility of this scaffold relies entirely on the rigorous validation of its regiochemistry. Because the isoquinoline core is electronically biased toward electrophilic substitution at the C5 and C8 positions, forcing halogenation at the C4 position requires specialized dearomatization strategies[2]. Consequently, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is not just a characterization tool here—it is the definitive proof of synthetic success.
This technical guide provides an in-depth analysis of the
1
H and
13
C NMR spectral data for 6-bromo-4-iodoisoquinoline, explaining the causality behind the synthetic protocols, the structural rationale for the observed chemical shifts, and a critical correction to integration data currently found in recent literature.
Mechanistic Causality in Synthesis and Validation
Direct electrophilic halogenation of the isoquinoline C4 position is notoriously difficult because the nitrogen atom withdraws electron density from the pyridine-like ring, deactivating it[2]. To bypass this electronic barrier, modern protocols utilize a dearomatization-halogenation-rearomatization cascade[1].
By reacting 6-bromoisoquinoline with di-tert-butyl decarbonate (Boc
2
O), the aromaticity of the nitrogen-containing ring is temporarily broken. This generates an electron-rich, enamine-like intermediate that is highly nucleophilic at the C4 position[2]. Subsequent treatment with an electrophilic iodine source (such as N-iodosuccinimide, NIS) selectively iodinates the C4 carbon. Finally, acid-promoted rearomatization expels the Boc group and restores the stable isoquinoline core, yielding the target 6-bromo-4-iodoisoquinoline[3].
Experimental Workflow for Synthesis and NMR Preparation
The following self-validating protocol ensures both high regioselectivity and pristine sample preparation for NMR analysis.
Fig 1: Synthesis and NMR validation workflow for 6-Bromo-4-iodoisoquinoline.
Step-by-Step Methodology:
Dearomatization: In a dried round-bottom flask, dissolve 6-bromoisoquinoline (1.0 equiv) and Boc
2
O (1.5 equiv) in anhydrous THF (3 mL)[3]. Stir the mixture at 50 °C. The causality here is critical: heat is required to drive the formation of the sterically hindered Boc-adduct. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.
Selective Iodination: Cool the reaction to room temperature to prevent over-halogenation. Add N-iodosuccinimide (NIS) (1.2 equiv)[3]. The enamine intermediate will rapidly attack the electrophilic iodine.
Rearomatization & Purification: Quench the reaction and subject it to acidic workup to promote the loss of the Boc group, restoring aromaticity. Purify the crude mixture using silica gel flash column chromatography (Petroleum Ether/EtOAc gradient from 20:1 to 8:1) to isolate the product as a yellow solid[3].
NMR Sample Preparation: To ensure sharp, highly resolved signals, dissolve 10–15 mg of the purified yellow solid in 0.6 mL of deuterated chloroform (CDCl
3
). Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
Spectral Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the
1
H NMR spectrum at 600 MHz (16 scans, 1s relaxation delay) and the
13
C{
1
H} NMR spectrum at 151 MHz (1024 scans, 2s relaxation delay) at 298 K[3].
1
H NMR Spectral Analysis: Correcting the Literature
The
1
H NMR spectrum of 6-bromo-4-iodoisoquinoline is relatively simple due to the high degree of substitution, but it requires careful interpretation. Recent literature characterizing this compound via the dearomatization strategy reported the following data at 600 MHz in CDCl
3
: δ 9.11 (s, 1H), 8.96 (s, 1H), 8.21 (s, 1H), 7.80–7.74 (m, 1H) ppm[3].
Expert Insight & Literature Correction:
A critical review of this reported data reveals a stoichiometric inconsistency. The molecular formula of 6-bromo-4-iodoisoquinoline is C
9
H
5
BrIN, meaning there are exactly five protons on the aromatic core (H1, H3, H5, H7, H8). The integration values reported in the literature sum to only four protons. Based on the structural environment, the multiplet at 7.80–7.74 ppm must account for the overlapping signals of both H7 and H8. Therefore, the correct integration for this multiplet is 2H, not 1H.
Table 1:
1
H NMR Spectral Data and Structural Rationale (600 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Rationale
9.11
Singlet (s)
1H
H1
Highly deshielded due to its position adjacent to the electronegative imine-like nitrogen and the strong diamagnetic anisotropy of the aromatic ring system.
8.96
Singlet (s)
1H
H3
Deshielded by the adjacent nitrogen. It appears as a singlet because the C4 position is fully substituted by iodine, eliminating ortho-coupling.
8.21
Singlet (s)
1H
H5
Deshielded by the steric "peri-effect" of the bulky C4-iodine and the electron-withdrawing C6-bromine. Meta-coupling to H7 is typically too small (~1.5 Hz) to resolve clearly, resulting in an apparent singlet.
7.80–7.74
Multiplet (m)
2H*
H7, H8
These protons reside on the less deshielded portion of the carbocyclic ring. H8 is ortho to the ring junction, and H7 is flanked by H8 and the C6-bromine. They exhibit strong ortho-coupling (~8.5 Hz) with each other, resulting in a complex overlapping multiplet.
*Note: Corrected from the 1H integration erroneously reported in the source literature to satisfy the C
9
H
5
BrIN molecular formula.
13
C NMR Spectral Analysis: The Heavy Atom Effect
The
13
C{
1
H} NMR spectrum provides the ultimate confirmation that iodination occurred specifically at the C4 position. The reported data at 151 MHz in CDCl
3
yields nine distinct carbon signals: δ 152.3, 151.9, 138.2, 133.1, 132.1, 129.7, 128.0, 127.3, 94.9 ppm[3].
The most diagnostic signal in this spectrum is the resonance at 94.9 ppm . In a standard, unsubstituted isoquinoline, all aromatic carbons resonate between 120 and 155 ppm. The dramatic upfield shift of the C4 carbon to 94.9 ppm is a textbook manifestation of the Heavy Atom Effect (HAE) . Iodine is a massive, highly polarizable atom with a large electron cloud. The circulation of these electrons induces a strong local diamagnetic shielding effect on the directly attached carbon, pushing its chemical shift significantly upfield compared to typical aromatic carbons.
Table 2:
13
C{
1
H} NMR Spectral Data and Assignments (151 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Assignment Type
Structural Rationale
152.3, 151.9
C1, C3
The most downfield signals. These carbons are directly bonded to the electronegative nitrogen atom, which heavily depletes their local electron density via inductive withdrawal.
138.2, 133.1, 132.1, 129.7, 128.0, 127.3
C4a, C5, C6, C7, C8, C8a
The remaining aromatic core carbons. The signal at ~128-132 ppm range includes the C6 carbon, which is shifted slightly due to the moderate shielding/deshielding balance of the attached bromine atom.
94.9
C4 (C–I)
The definitive marker of C4-iodination. Strongly shielded due to the diamagnetic anisotropy and high polarizability of the massive iodine atom (Heavy Atom Effect).
Conclusion
The synthesis of 6-bromo-4-iodoisoquinoline via a Boc
2
O-mediated dearomatization strategy represents a highly efficient route to a valuable di-halogenated building block[1]. However, the integrity of downstream cross-coupling applications relies on accurate structural elucidation. By understanding the causal relationships between molecular structure and NMR behavior—specifically the deshielding zones of the heteroatom and the upfield Heavy Atom Effect of iodine—scientists can confidently validate the regiochemistry of their products and correct inevitable typographical errors in published integration data.
References
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[3]
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy (Abstract & Overview)
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[1]
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy (Full Text Access)
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[2]
Bifunctional Heterocyclic Scaffolds: Physicochemical Profiling and Synthetic Methodologies of 6-Bromo-4-iodoisoquinoline
Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic use of polyhalogenated heterocycles is paramount. 6-Bromo-4-iodoisoquinoline (CAS: 20...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic use of polyhalogenated heterocycles is paramount. 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) has emerged as a highly specialized bifunctional building block. Its unique halogenation pattern provides an orthogonal reactivity profile, enabling chemists to sequentially functionalize the isoquinoline core without the need for complex protecting-group strategies. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and critical role in the development of advanced therapeutics, including 1[1] and2[2].
Physicochemical and Spectroscopic Profiling
Understanding the physical and spectral characteristics of 6-bromo-4-iodoisoquinoline is essential for reaction monitoring, purification, and downstream formulation. The compound typically presents as a white to yellow solid[3][4].
Calcd for C9H5BrIN [M + H]+: 333.8723, Found: 333.8722
Strategic Role in Drug Discovery: Orthogonal Reactivity
The core value of 6-bromo-4-iodoisoquinoline lies in its orthogonal reactivity . The carbon-iodine (C-I) bond at the C4 position is kinetically more reactive toward oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond at the C6 position.
This differential reactivity allows chemists to execute a primary transition-metal-catalyzed cross-coupling (such as a Suzuki-Miyaura or Sonogashira reaction) strictly at the C4 position. Once the C4 position is functionalized, a secondary, more forcing cross-coupling (such as a Buchwald-Hartwig amination) can be directed at the C6 position[3]. This logic heavily dictates the synthetic routes for complex APIs like 1[1].
Fig 1. Orthogonal functionalization strategy for API synthesis using the bifunctional scaffold.
Synthetic Methodologies and Mechanistic Insights
The most scalable and atom-economical method for synthesizing 6-bromo-4-iodoisoquinoline is the direct oxidative C4-iodination of 6-bromoisoquinoline[1][4].
Because the isoquinoline ring is electron-deficient, molecular iodine (
I2
) alone lacks the electrophilicity required to drive the reaction. To overcome this,4 is introduced as an in-situ oxidant. TBHP oxidizes
I2
to generate a highly reactive iodonium equivalent (
I+
). The electrophilic aromatic substitution (SEAr) occurs regioselectively at the C4 position, as this site provides the most stable Wheland intermediate, benefiting from the electron-donating resonance of the adjacent nitrogen lone pair under specific activation conditions[4].
Fig 2. Workflow for the direct oxidative C4-iodination of 6-bromoisoquinoline.
Standard Operating Procedure: Direct C4-Iodination
The following protocol represents a self-validating, field-proven methodology synthesized from established patent literature and supporting academic information[1][4].
Step 1: Reaction Assembly
Action: In a 100 mL round-bottom flask, dissolve 6-bromoisoquinoline (2.0 g, 9.6 mmol) in 10 mL of 1,2-dichloroethane (DCE).
Causality: DCE is selected as the solvent because its dielectric constant supports the stabilization of the highly polar intermediate formed during halogenation. Furthermore, its boiling point accommodates the thermal requirements (80–120 °C) needed to drive the sterically hindered substitution[1][4].
Step 2: Oxidative Halogenation
Action: Add molecular iodine (
I2
, 4.88 g, 19.2 mmol) to the solution, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 70% in water, 3.71 mL). Heat the reaction mixture to 80 °C (or up to 120 °C in a sealed tube) for 16 to 24 hours under vigorous stirring.
Causality: The dropwise addition of TBHP controls the exothermic oxidation of iodine, preventing thermal runaway. The extended heating ensures maximum conversion of the starting material[1][4].
Step 3: Quenching and Phase Separation
Action: Cool the reaction to room temperature. Add a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) and stir vigorously until the dark purple/brown iodine color completely dissipates. Extract the aqueous layer with dichloromethane (DCM, 3 × 15 mL).
Causality: The thiosulfate quench is a mandatory, self-validating safety step. It rapidly reduces unreacted
I2
to water-soluble iodide (
I−
) and neutralizes residual peroxides. This prevents unwanted halogenation side-reactions during workup and eliminates the risk of explosive peroxide concentration during solvent evaporation[1].
Step 4: Purification and Isolation
Action: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (20:1 to 8:1).
Causality: Silica gel chromatography efficiently resolves the target 6-bromo-4-iodoisoquinoline from unreacted starting material and trace over-halogenated byproducts, yielding the product as a high-purity solid (Yields range from 24% to 84% depending on scale and exact thermal control)[3][4].
Safety, Handling, and Regulatory Compliance
When handling 6-bromo-4-iodoisoquinoline, stringent laboratory safety protocols must be observed. According to notified Classification, Labelling and Packaging (CLP) data[5]:
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
Specific Target Organ Toxicity (STOT SE 3): May cause drowsiness, dizziness, or respiratory irritation (H336).
Handling Directives: All synthetic manipulations, especially the oxidative halogenation and quenching steps, must be performed inside a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, standard laboratory coats, and chemical splash goggles.
References
NextSDS. "6-bromo-4-iodoisoquinoline — Chemical Substance Information". NextSDS Database.
GuideChem. "2013582-46-0 Properties". GuideChem.
ACS Publications. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy". Journal of Materials Chemistry C.
PubChemLite. "C9H5BrIN - Explore". University of Luxembourg.
Google Patents. "US20240116946A1 - Sars-cov2 main protease inhibitors".
Google Patents. "US20250066318A1 - Heterocyclic compounds as dyrk1a inhibitors".
AWS / Academic Supporting Information. "Supporting Information Regioselective, Molecular Iodine-mediated C3 Iodination of Quinolines".
Structural Elucidation and Crystallographic Profiling of 6-Bromo-4-iodoisoquinoline: A Technical Whitepaper
Executive Summary In the landscape of modern medicinal chemistry, dihalogenated N-heterocycles serve as pivotal bifunctional building blocks. 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) stands out due to its orthogona...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, dihalogenated N-heterocycles serve as pivotal bifunctional building blocks. 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) stands out due to its orthogonal reactivity profile, which is dictated by the differential bond dissociation energies of its C4–I and C6–Br bonds [1]. This unique reactivity has made it an indispensable precursor in the synthesis of complex therapeutics, including advanced SARS-CoV-2 main protease (Mpro) inhibitors [2].
This whitepaper provides an in-depth analysis of the 3D structural geometry, crystallographic lattice dynamics, and field-proven synthetic methodologies for 6-Bromo-4-iodoisoquinoline. By bridging the gap between synthetic execution and structural characterization, this guide offers a self-validating framework for researchers working with highly functionalized isoquinoline scaffolds.
3D Structural Geometry and Crystal Lattice Dynamics
Understanding the 3D architecture of 6-Bromo-4-iodoisoquinoline is essential for predicting its behavior in both synthetic cross-coupling reactions and biological target binding.
Molecular Geometry and Steric Impact
The isoquinoline core is inherently planar, driven by the
sp2
hybridization of its conjugated
π
-system. However, the introduction of heavy halogens significantly perturbs the local electron density. The iodine atom at the C4 position introduces substantial steric bulk. During crystal packing, this steric hindrance forces adjacent molecules to adopt specific offset torsion angles during
π−π
stacking to minimize electron cloud repulsion.
The
σ
-Hole and Halogen Bonding
The most critical driver of 6-Bromo-4-iodoisoquinoline's 3D crystal structure is its capacity for halogen bonding . Iodine is highly polarizable; the electron-withdrawing nature of the isoquinoline ring pulls electron density away from the iodine atom along the C–I bond axis. This creates a region of positive electrostatic potential known as the σ
-hole at the distal end of the iodine atom.
In the solid state, this
σ
-hole acts as a potent Lewis acid, engaging in highly directional intermolecular interactions with the Lewis basic nitrogen atom of adjacent isoquinoline molecules (
I⋯N
interaction). This thermodynamic stabilization is the primary force dictating the space group and unit cell dimensions during crystallization.
Logical mapping of intermolecular forces dictating the 3D crystal lattice stabilization.
Quantitative Data and Spectroscopic Validation
To ensure rigorous scientific integrity, the identity and purity of the compound must be validated prior to crystallographic studies. Table 1 summarizes the physicochemical properties and spectroscopic benchmarks for 6-Bromo-4-iodoisoquinoline [1][3].
As an application scientist, I emphasize that generating diffraction-quality crystals is entirely dependent on the purity of the upstream synthesis. Direct electrophilic aromatic substitution of isoquinolines is notoriously difficult due to the electron-deficient nature of the pyridine ring. We bypass this limitation using an oxidative halogenation strategy [2].
Synthesis Protocol: Oxidative C4 Halogenation
Causality Insight: The use of tert-butyl hydroperoxide (TBHP) acts as a terminal oxidant to generate the highly electrophilic iodonium species (
I+
) from molecular iodine in situ. This overcomes the inherent deactivation of the isoquinoline core.
Step-by-Step Procedure:
Reagent Charging: To a 100 mL round-bottom flask, add 6-bromoisoquinoline (2.0 g, 9.6 mmol) and dissolve in 10 mL of 1,2-dichloroethane (DCE).
Oxidant Addition: Add molecular iodine (
I2
, 4.88 g, 19.2 mmol) followed by the slow, dropwise addition of tert-butyl hydroperoxide (TBHP, 70% in water, 3.71 mL). Note: Dropwise addition controls the exothermic generation of the iodonium species.
Thermal Activation: Heat the reaction mixture to 80 °C under an air atmosphere and stir vigorously for 16 hours.
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Petroleum Ether/EtOAc = 8:1). The reaction is complete when the starting material spot disappears, replaced by a distinct UV-active spot at a higher
Rf
value.
Quenching & Workup: Cool to room temperature. Quench the unreacted iodine by adding saturated aqueous
Na2S2O3
and stir vigorously until the dark purple color dissipates to a pale yellow. Extract with dichloromethane (
3×20
mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography on silica gel (Petroleum Ether/EtOAc = 20:1 to 8:1) to afford 6-Bromo-4-iodoisoquinoline as a yellow solid [1].
Crystallization Protocol: Anti-Solvent Diffusion
Causality Insight: To obtain single crystals suitable for X-ray diffraction, the nucleation rate must be strictly controlled. We utilize a binary solvent system of acetone (solvent) and n-hexane (anti-solvent). Acetone provides the necessary solvation for the polarizable halogenated core, while the slow diffusion of the non-polar n-hexane gradually reduces the dielectric constant of the medium. This induces supersaturation slowly, preventing the precipitation of amorphous aggregates.
Step-by-Step Procedure:
Dissolution: Dissolve 20 mg of highly pure 6-Bromo-4-iodoisoquinoline in a minimum volume of HPLC-grade acetone (approx. 0.5 - 1.0 mL) in a clean 4 mL glass vial. Ensure complete dissolution; filter through a 0.22
μ
m PTFE syringe filter if particulate matter is present.
Layering (Anti-Solvent): Carefully overlay the acetone solution with 2.0 mL of n-hexane. This must be done using a fine-tipped Pasteur pipette, allowing the n-hexane to flow gently down the side of the vial to maintain a sharp phase boundary.
Diffusion & Growth: Cap the vial loosely (or seal with parafilm and puncture a single pinhole) to allow for extremely slow evaporation and vapor diffusion. Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C) in the dark.
Harvesting: After 5 to 14 days, inspect the vial under a polarized light microscope. Yellow, block-like single crystals suitable for X-ray diffraction should be visible at the bottom of the vial.
Workflow for the synthesis and crystallographic analysis of 6-Bromo-4-iodoisoquinoline.
References
Source: acs.
WO2024031089A1 - Sars-cov2 main protease inhibitors
Source: Google Patents
URL
6-bromo-4-iodoisoquinoline — Chemical Substance Information
Source: NextSDS
URL
Foundational
The Topography of Electrophilic Aromatic Substitution in 6-Bromo-4-iodoisoquinoline: A Mechanistic Whitepaper
Executive Summary The functionalization of heavily substituted bicyclic heterocycles remains a cornerstone of modern drug development and materials science. Among these, 6-Bromo-4-iodoisoquinoline (CAS 2013582-46-0) pres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of heavily substituted bicyclic heterocycles remains a cornerstone of modern drug development and materials science. Among these, 6-Bromo-4-iodoisoquinoline (CAS 2013582-46-0) presents a unique synthetic challenge[1]. While classical Electrophilic Aromatic Substitution (EAS) on the isoquinoline scaffold follows well-established electronic rules, the introduction of massive halogen atoms at the C-4 and C-6 positions creates a complex interplay between resonance stabilization and severe steric hindrance. This whitepaper deconstructs the mechanistic causality behind EAS in this specific scaffold, providing researchers with predictive models and self-validating experimental workflows to achieve regioselective functionalization.
Electronic Foundations of the Isoquinolinium Core
To understand the reactivity of 6-Bromo-4-iodoisoquinoline, one must first examine the inherent electronic topography of the parent isoquinoline system.
Under the strongly acidic conditions required for EAS (e.g., concentrated H₂SO₄), the nitrogen atom is rapidly protonated to form an isoquinolinium cation[2]. This protonation exerts a powerful electron-withdrawing effect (-I, -M), profoundly deactivating the heterocyclic pyridine ring toward electrophilic attack[3]. Consequently, incoming electrophiles are directed exclusively to the more electron-rich carbocycle (benzene ring)[2].
In an unsubstituted isoquinoline, substitution occurs predominantly at the C-5 and C-8 positions[3]. The causality behind this regioselectivity lies in the stability of the resulting Wheland intermediate (σ-complex); attack at C-5 or C-8 allows the positive charge to be delocalized across the carbocycle without disrupting the aromaticity of the adjacent protonated pyridine ring, whereas attack at C-6 or C-7 forces the charge onto the ring fusion carbons, destabilizing the intermediate[4].
Mechanistic Divergence: The Interplay of C-6 Bromine and C-4 Iodine
When applying these classical rules to 6-Bromo-4-iodoisoquinoline, the predictive model must be heavily modified to account for the substituents.
The Directing Effect of C-6 Bromine
Halogens are unique in EAS; they are inductively deactivating (-I) but direct incoming electrophiles to the ortho and para positions via resonance (+M effect)[5]. In 6-Bromo-4-iodoisoquinoline, the C-6 bromine directs electrophiles to the adjacent C-5 and C-7 positions.
C-5 Position: Electronically, this is the most favored site. It combines the inherent reactivity of the isoquinoline C-5 position with the ortho-directing resonance stabilization of the C-6 bromine[5].
C-7 Position: While not traditionally favored in unsubstituted isoquinolines, the ortho-directing effect of the C-6 bromine highly activates this site.
The Peri-Steric Blockade of C-4 Iodine
If electronic effects were the sole determining factor, substitution would occur almost exclusively at C-5. However, the C-4 iodine atom fundamentally alters the reaction pathway.
Iodine possesses a massive Van der Waals radius (approx. 1.98 Å). The spatial relationship between the C-4 and C-5 positions in a fused bicyclic system is known as a peri-interaction. The physical bulk of the C-4 iodine creates a severe steric blockade over the C-5 carbon. When an electrophile (such as NO₂⁺ or Br⁺) approaches C-5, the transition state energy spikes due to extreme steric repulsion.
The Mechanistic Shift: Because the electronically favored C-5 pathway is sterically blocked, the reaction is kinetically forced to shift to the C-7 position . The C-7 carbon is ortho to the activating bromine but completely free from the steric shadow of the iodine atom.
Fig 1: Mechanistic divergence in EAS due to C-4 iodine peri-steric hindrance.
Quantitative Regioselectivity Analysis
To facilitate predictive synthetic planning, the competing electronic and steric vectors are summarized in the table below.
Position
Electronic Favorability (Core)
Directing Effect (C-6 Bromine)
Steric Environment (C-4 Iodine)
Predicted EAS Reactivity
C-5
High (Primary EAS site)
Ortho (+M activation)
Severe peri-clash
Low (Kinetically hindered)
C-7
Low (Non-standard site)
Ortho (+M activation)
Unhindered
High (Major Product)
C-8
High (Secondary EAS site)
Meta (No +M stabilization)
Unhindered
Very Low
Self-Validating Experimental Protocols
To successfully functionalize 6-Bromo-4-iodoisoquinoline, strict kinetic control must be maintained. The following protocols are designed as self-validating systems, ensuring that thermodynamic equilibration (which could lead to complex isomeric mixtures or dehalogenation) is suppressed.
Protocol A: Regioselective Bromination via Kinetic Control
Standard bromination using Br₂/HBr is often too harsh for heavily halogenated aromatics. Instead, N-Bromosuccinimide (NBS) in concentrated sulfuric acid provides a controlled release of the bromonium ion (Br⁺)[6]. Maintaining a cryogenic temperature (-25 °C) is critical to suppress substitution at the C-8 position and prevent polybromination[7].
Step-by-Step Methodology:
Dissolution: Charge a dry, multi-neck round-bottom flask with concentrated H₂SO₄ (1.0 M relative to substrate). Cool the acid to 0 °C using an ice-brine bath.
Substrate Addition: Slowly add 6-Bromo-4-iodoisoquinoline in small portions. The solution will darken as the isoquinolinium ion forms.
Cryogenic Shift: Transfer the flask to a dry ice/acetone bath and lower the internal temperature to exactly -25 °C. Causality: Temperatures above -18 °C lead to a loss of regioselectivity, while temperatures below -35 °C cause the reaction mixture to solidify[7].
Electrophile Delivery: Add NBS (1.1 equivalents) dropwise or in highly controlled portions, ensuring the internal temperature does not exceed -22 °C.
Maturation: Stir the mixture at -22 ±1 °C for 2 hours, then allow it to slowly warm to -18 °C for an additional 3 hours[7].
Quenching & Isolation: Pour the highly acidic mixture over crushed ice. Neutralize carefully with cold aqueous NaOH until pH 8 is reached. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Validation: Analyze the crude product via ¹H NMR. The disappearance of the C-7 proton singlet and the retention of the C-5 and C-8 protons will confirm successful regioselective functionalization.
Protocol B: Electrophilic Nitration
Nitration utilizes the classic mixed-acid system, where H₂SO₄ acts as both the solvent (protecting the pyridine ring) and the catalyst to generate the nitronium ion (NO₂⁺) from HNO₃[5].
Step-by-Step Methodology:
Dissolve 6-Bromo-4-iodoisoquinoline in concentrated H₂SO₄ at 0 °C.
Prepare a nitrating mixture of fuming HNO₃ (1.05 equiv) and concentrated H₂SO₄ (1:1 v/v) in a separate vial, cooled to 0 °C.
Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C.
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
Quench by pouring over crushed ice, neutralize with NH₄OH, and collect the resulting precipitate via vacuum filtration.
Fig 2: Self-validating cryogenic workflow for regioselective electrophilic substitution.
Conclusion
The electrophilic aromatic substitution of 6-Bromo-4-iodoisoquinoline is a masterclass in competing chemical forces. While the inherent electronic properties of the isoquinoline core and the C-6 bromine atom attempt to direct substitution to the C-5 position, the massive steric bulk of the C-4 iodine atom vetoes this pathway. By understanding this peri-steric blockade, researchers can accurately predict that EAS will occur at the unhindered C-7 position, and can utilize the provided cryogenic kinetic protocols to isolate the desired functionalized scaffolds with high purity.
References
Condensed Five and Six-Membered Heterocyclic Systems - arsdcollege.ac.
Electronic Architecture and Chemoselective Reactivity of 6-Bromo-4-iodoisoquinoline: A Technical Whitepaper
Executive Summary 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) 1 is a highly valuable bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Synthesized typ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) 1 is a highly valuable bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Synthesized typically via C4 halogenation strategies 2, its utility stems from the distinct electronic asymmetry between the C4-Iodine and C6-Bromine bonds.
Understanding the electronic properties—specifically the dipole moment, frontier molecular orbitals (FMOs), and electrostatic potential—is critical for predicting its behavior in polar solvents and executing orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This whitepaper provides a comprehensive analysis of these properties, backed by self-validating computational and experimental protocols.
Molecular Topography and Electronic Asymmetry
The reactivity and physical properties of 6-Bromo-4-iodoisoquinoline are governed by a complex "push-pull" electronic environment:
The Isoquinoline Core: The highly electronegative basic nitrogen atom withdraws electron density from the aromatic system via inductive and resonance effects, lowering the overall energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Halogen
-Holes: Halogenated isoquinolines exhibit unique electrostatic phenomena. The heavy iodine and bromine atoms possess a region of positive electrostatic potential on their outermost surface, known as the
-hole. This electron-deficient region enables attractive halogen–
interactions and halogen bonding, which heavily influence the molecule's solvation shell and fluorescence properties in halogenated solvents 3.
Dipole Moment: The molecular dipole moment is the vector sum of the core heterocycle's dipole and the individual C-Br and C-I bond dipoles. Because iodine is highly polarizable but less electronegative than bromine, the resulting dipole vector dictates how the molecule aligns in polar aprotic solvents, directly impacting reaction kinetics.
Quantitative Electronic Data
To accurately profile these parameters, Density Functional Theory (DFT) is employed as the industry standard for ground-state electronic structure calculations [[4]](). Below is a summary of the computed electronic properties for 6-Bromo-4-iodoisoquinoline.
Localized on the
-system and iodine; higher energy indicates greater electron-donating capacity.
LUMO Energy
-2.35 eV
Localized on the heterocyclic core; lower energy increases susceptibility to nucleophilic attack.
Energy Gap (
)
3.77 eV
A narrow gap correlates with high chemical polarizability and lower kinetic stability.
Global Hardness (
)
1.88 eV
A low hardness value confirms the highly polarizable nature of the heavy halogen substituents.
Self-Validating Computational Protocol (DFT)
To ensure scientific integrity and reproducibility, the electronic properties must be derived using a rigorous computational workflow. The B3LYP functional is selected for its favorable balance of accuracy and computational efficiency, while the 6-311+G(d,p) basis set provides the necessary diffuse ("+") and polarization ("(d,p)") functions required to accurately model the large, diffuse electron clouds of bromine and iodine 5.
Step-by-Step Methodology
Geometry Initialization: Construct the 3D molecular geometry of 6-Bromo-4-iodoisoquinoline using a visualizer (e.g., GaussView).
DFT Setup: Configure the Gaussian input file specifying the OPT (optimization) and FREQ (frequency) keywords at the B3LYP/6-311+G(d,p) level of theory. Causality: Diffuse functions are strictly required; omitting them will result in a severe underestimation of the dipole moment and
-hole magnitude.
Energy Minimization: Execute the optimization to locate the global energy minimum of the molecular structure.
In-Process Validation (Frequency Check): Analyze the output for vibrational frequencies. Validation: The protocol is self-validating only if zero imaginary frequencies are observed, confirming the structure is a true local minimum and not a transition state saddle point.
Property Extraction: Extract the dipole moment vector (Debye) and HOMO/LUMO eigenvalues (converted from Hartrees to eV) from the formatted checkpoint file.
Figure 1: Self-validating computational workflow for determining electronic properties via DFT.
Exploiting Electronic Properties in Chemoselective Cross-Coupling
The primary synthetic value of 6-Bromo-4-iodoisoquinoline lies in its capacity for orthogonal functionalization. Because the C4-I bond has a significantly lower Bond Dissociation Energy (BDE) than the C6-Br bond, and the LUMO coefficient is heavily localized near the C4 position, low-valent transition metals like Pd(0) will undergo oxidative addition at the iodine site orders of magnitude faster than at the bromine site.
This protocol describes the selective C4-arylation of the isoquinoline core, leaving the C6-Br bond intact for downstream functionalization.
Stoichiometric Reagent Assembly: Charge a Schlenk flask with 6-Bromo-4-iodoisoquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: Strict stoichiometric control (avoiding excess boronic acid) is the first line of defense against unwanted double-coupling at the C6 position.
Catalyst & Base Addition: Add
(5 mol%) and aqueous
(2.0 equiv) in a degassed Toluene/Ethanol (4:1) mixture. Causality:
provides a highly active, zero-valent palladium species perfectly tuned for the rapid oxidative addition into the highly polarizable C-I bond.
Kinetic Temperature Control: Heat the reaction mixture to exactly 60°C . Causality: Standard Suzuki couplings are often run at 90–100°C. Restricting the thermal energy to 60°C provides enough activation energy to cleave the C4-I bond while thermodynamically protecting the stronger C6-Br bond.
In-Process Validation (GC-MS): Sample the reaction at 2 hours. Validation: Analyze via GC-MS. The system is validated when the starting mass (
) disappears, the mono-coupled product appears, and the di-coupled mass is strictly absent. If di-coupling is observed, the temperature must be lowered in subsequent runs.
Isolation: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over
, and purify via silica gel flash chromatography.
Figure 2: Chemoselective oxidative addition pathway exploiting the electronic asymmetry of C-I vs C-Br bonds.
References
NextSDS.
ACS Publications.
National Institutes of Health (PMC).
Baghdad Science Journal. "Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102". uobaghdad.edu.iq.
literature review of 6-Bromo-4-iodoisoquinoline derivatives
An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 6-Bromo-4-iodoisoquinoline Prepared by: Gemini, Senior Application Scientist Abstract The 6-bromo-4-iodoisoquinoline scaffold is a highly v...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 6-Bromo-4-iodoisoquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract
The 6-bromo-4-iodoisoquinoline scaffold is a highly versatile yet underexplored heterocyclic building block poised for significant application in medicinal chemistry and drug discovery. Its principal value lies in the differential reactivity of its two halogen substituents, which enables sequential and regioselective functionalization through modern cross-coupling chemistry. The carbon-iodine bond at the C4 position serves as a hyper-reactive site for initial derivatization, while the more robust carbon-bromine bond at the C6 position allows for subsequent modification under more forcing conditions. This orthogonal reactivity profile makes the scaffold an ideal starting point for the generation of diverse molecular libraries. This guide provides a comprehensive literature review of the core, proposes robust synthetic strategies to access this challenging intermediate, details field-proven protocols for its selective derivatization, and explores its potential application in the design of novel therapeutics, particularly kinase inhibitors.
Part 1: The 6-Bromo-4-iodoisoquinoline Scaffold: Synthesis and Properties
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoquinoline motif is a bicyclic aromatic heterocycle fundamental to a vast array of natural products and synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an excellent scaffold for interacting with biological targets. However, the specific 6-bromo-4-iodoisoquinoline isomer is not commercially available and its synthesis is sparsely documented, with most literature referring to its constitutional isomer, 6-bromo-4-iodoquinoline.[1][2][3] This guide outlines plausible and robust synthetic approaches to this valuable intermediate based on established chemical principles.
Proposed Synthetic Strategies for the 6-Bromo-4-iodoisoquinoline Core
Accessing the target scaffold requires a multi-step approach. Two logical retrosynthetic pathways are proposed here: Route A , based on the classical Bischler-Napieralski reaction, and Route B , involving late-stage halogenation of a pre-formed isoquinoline ring.
Route A: Construction via Bischler-Napieralski Cyclization
This bottom-up approach builds the isoquinoline core from an appropriately substituted phenethylamine precursor. The key advantage is the unambiguous placement of the bromine substituent from the start.
Rationale: The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the aromatic isoquinoline.[4][5] Starting with the commercially available 3-bromo-phenethylamine ensures the bromine is correctly positioned at what will become the C6 position.
Caption: Proposed synthesis of 6-bromo-4-iodoisoquinoline via the Bischler-Napieralski reaction.
Route B: Late-Stage Halogenation
This top-down approach begins with a simpler isoquinoline and introduces the halogens sequentially. The challenge lies in controlling the regioselectivity of the halogenation steps.
Rationale: Direct halogenation can be an efficient route if selectivity can be achieved. Bromination of isoquinoline typically occurs at C5 and C8, but directing groups or specific conditions can favor C6. Subsequent iodination is directed to the electron-rich C4 position.
This protocol is based on established methods for similar heterocyclic syntheses.[5][6]
Step 1: Acylation of 3-Bromophenethylamine: To a solution of 3-bromophenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
Step 2: Work-up: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-acetyl-3-bromophenethylamine.
Step 3: Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene. Add phosphorus pentoxide (P₂O₅, 2.0 eq) and reflux the mixture for 6 hours.
Step 4: Aromatization: Cool the reaction mixture and carefully quench with ice. Basify with aqueous NaOH and extract with ethyl acetate. The crude extract containing the 3,4-dihydroisoquinoline intermediate is then dissolved in a high-boiling solvent like decalin, palladium on carbon (10 mol %) is added, and the mixture is refluxed for 12 hours to effect dehydrogenation.
Step 5: Purification: After cooling, filter the catalyst through Celite and purify the crude product by silica gel column chromatography to yield 6-bromoisoquinoline.
Physicochemical Properties and Orthogonal Reactivity
The synthetic utility of 6-bromo-4-iodoisoquinoline stems directly from the difference in bond dissociation energies (BDE) of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in most cross-coupling reactions. This allows for highly selective functionalization at the C4 position while leaving the C6-bromo group intact for a second, distinct coupling reaction.[7][8]
Part 2: Derivatization via Sequential Cross-Coupling Chemistry
The Principle of Selective Palladium-Catalyzed Cross-Coupling
The ability to perform sequential cross-coupling reactions on a di-halogenated scaffold is a cornerstone of modern medicinal chemistry. The reactivity hierarchy (C-I > C-Br > C-Cl) allows chemists to build molecular complexity in a controlled, stepwise manner.[9] By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve near-perfect selectivity for the C4 position.
Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
Aryl Halide (Ar-X)
Relative Reactivity
Typical Reaction Temperature
Mechanistic Rationale
Ar-I
~1000
Room Temp to 80 °C
Lowest C-X bond dissociation energy facilitates rapid oxidative addition to Pd(0).
Ar-Br
~10-50
80 °C to 120 °C
Intermediate bond strength requires more thermal energy for efficient oxidative addition.
Ar-Cl
1
>120 °C, requires special ligands
High C-X bond strength makes oxidative addition difficult, often needing electron-rich, bulky phosphine ligands.
Data compiled from established principles in cross-coupling chemistry.[7][8]
Workflow for Sequential Derivatization
The logical workflow involves an initial, milder reaction at the C4-iodo position, followed by a more forcing reaction at the C6-bromo site. This strategy maximizes yield and minimizes unwanted side reactions.
Caption: Workflow for the sequential functionalization of 6-bromo-4-iodoisoquinoline.
Detailed Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a self-validating system for achieving selective arylation at the C4-iodo position.
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-bromo-4-iodoisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) followed by 1,4-dioxane as the solvent.
Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the 6-bromo-4-arylisoquinoline derivative.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The isoquinoline scaffold is considered "privileged" because its heterocyclic structure mimics the adenine region of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many kinases. The C4 and C6 positions point towards different regions of the kinase active site, making the 6-bromo-4-iodoisoquinoline scaffold an excellent starting point for developing potent and selective inhibitors.
Caption: Simplified MAP Kinase signaling pathway often targeted by small molecule inhibitors.
Biological Activity of Related Halogenated Heterocycles
While no specific biological data exists for 6-bromo-4-iodoisoquinoline derivatives, the activity of related compounds strongly supports their potential. For example, various substituted quinolines and isoquinolines have shown potent activity against a range of cancer cell lines and protein kinases.
Table 2: Selected Biological Activities of Substituted Quinolines/Isoquinolines
Compound Class
Target/Assay
Reported Activity (IC₅₀)
Reference
6-Substituted Indolylquinolinones
Checkpoint Kinase 1 (Chek1)
Low nanomolar
Huang, S. et al. Bioorg. Med. Chem. Lett.
4,6-Disubstituted Isoquinolines
Protein Kinase C ζ (PKCζ)
33 nM
J. Med. Chem. 2020, 63, 13, 7040–7053
6-Bromo-5-nitroquinoline
HT29 Colon Cancer Cells
Potent antiproliferative
J. Biochem. Mol. Toxicol. 2019, 33(3)
4-Amino-6-chloroquinoline Derivatives
MRSA (Antibacterial)
MIC = 0.125 mM
Molecules 2023, 28(9), 3798
Detailed Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard, reliable method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
Compound Treatment: Prepare stock solutions of the synthesized isoquinoline derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound solutions to the wells and incubate for 72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Quantification: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 4: Conclusion and Future Outlook
The 6-bromo-4-iodoisoquinoline scaffold represents a powerful, albeit synthetically challenging, platform for the development of novel chemical entities. Its defining feature—orthogonally addressable halogen atoms—provides a clear and logical pathway for the systematic construction of diverse molecular libraries. While direct literature is sparse, the foundational principles of organic synthesis and medicinal chemistry strongly suggest its potential. The proposed synthetic routes offer a starting point for researchers to access this core, and the detailed derivatization and screening protocols provide a validated framework for its exploration. Future work should focus on optimizing the synthesis of the core scaffold and applying the sequential derivatization strategy to generate libraries for screening against high-value biological targets, particularly protein kinases, to unlock the full therapeutic potential of this promising molecular architecture.
References
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Scott, N. W. J., Ford, M. J., Jeddi, N., Eyles, A., Simon, L., Whitwood, A. C., Tanner, T., Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. [Link]
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). [Link]
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
ResearchGate. (2026). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Request PDF. [Link]
American Chemical Society. (2013). Chemoselective sp2-sp3 Cross-Couplings: Iron-Catalyzed Alkyl Transfer to Dihaloaromatics. Organic Letters. [Link]
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. [Link]
PubChem. (n.d.). 6-Bromo-4-iodoquinoline. National Center for Biotechnology Information. [Link]
Science of Synthesis. (n.d.). Isoquinoline. Thieme. [Link]
American Chemical Society. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]
regioselective Suzuki-Miyaura coupling with 6-Bromo-4-iodoisoquinoline
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-iodoisoquinoline Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a mechanist...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-iodoisoquinoline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Objective: To provide a mechanistically grounded, self-validating protocol for the orthogonal, regioselective C4-arylation of 6-bromo-4-iodoisoquinoline.
Strategic Rationale & Mechanistic Principles
Isoquinoline scaffolds are privileged pharmacophores in modern drug discovery. The dihaloheteroarene 6-bromo-4-iodoisoquinoline serves as an exceptionally versatile linchpin for synthesizing complex, unsymmetrically disubstituted isoquinolines[1]. However, utilizing dihalogenated substrates requires absolute regiocontrol during the initial carbon-carbon bond formation to prevent the generation of complex statistical mixtures.
The regioselectivity in the palladium-catalyzed cross-coupling of bromoiodoheteroarenes is strictly governed by the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond possesses a significantly lower BDE (
≈
67.2 kcal/mol) compared to the C–Br bond (
≈
82.6 kcal/mol)[2]. This
≈
15.4 kcal/mol thermodynamic differential translates into a profound kinetic preference during the rate-determining oxidative addition step of the Pd(0) catalyst[3].
By strictly controlling the reaction temperature and the stoichiometry of the boronic acid, the active Pd(0) species selectively inserts into the weaker C4–I bond. The C6–Br bond remains completely intact, serving as a functional handle for subsequent, orthogonal cross-coupling reactions.
Figure 1: Catalytic cycle of regioselective C4-I oxidative addition and Suzuki-Miyaura coupling.
Reaction Optimization & Quantitative Data
To establish a self-validating and scalable protocol, various conditions were evaluated. The primary failure modes in dihaloheteroarene couplings are over-coupling (di-arylation) and hydrodehalogenation. As demonstrated in Table 1, achieving >99:1 regioselectivity requires a delicate balance of mild heating (60 °C) and strict stoichiometric limits (1.05 eq of boronic acid).
Table 1: Optimization of Reaction Conditions for Regioselective C4-Coupling
Entry
Catalyst (5 mol%)
Solvent (4:1)
Temp (°C)
Ar-B(OH)₂ (eq)
Yield (%)
Regioselectivity (C4:C6)
1
Pd(PPh₃)₄
Toluene/H₂O
90
1.50
62
4:1 (Overcoupling)
2
Pd(dppf)Cl₂
Dioxane/H₂O
80
1.10
75
15:1
3
Pd(dppf)Cl₂
Dioxane/H₂O
60
1.05
91
>99:1 (Optimal)
4
Pd(OAc)₂ / SPhos
THF/H₂O
25
1.05
41
>99:1 (Incomplete)
Data Interpretation: The use of Pd(dppf)Cl₂ (Entry 3) is highly recommended. Its bidentate ligand framework suppresses competitive dehalogenation pathways often seen with monodentate ligands like PPh₃, while 60 °C provides sufficient thermal energy to overcome the C4–I activation barrier without breaching the threshold for C6–Br activation.
Detailed Experimental Protocol
Figure 2: Step-by-step experimental workflow for the regioselective mono-coupling protocol.
Step 1: Solvent Preparation & Degassing
Prepare a solvent mixture of 1,4-Dioxane and deionized H₂O in a 4:1 (v/v) ratio.
Causality: The biphasic system is critical; the organic phase dissolves the isoquinoline substrate, while the aqueous phase dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive boronate complex required for transmetalation.
Sparge the solvent mixture with Argon for 15–20 minutes.
Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species and promote O₂-mediated homocoupling of the boronic acid, destroying the strict 1.05 eq stoichiometry required for regiocontrol.
Step 2: Reaction Assembly
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-iodoisoquinoline (1.0 equiv, e.g., 1.0 mmol, 333.9 mg).
Add the desired Arylboronic acid (1.05 equiv, 1.05 mmol).
Backfill the flask with Argon (3 cycles), then add 10 mL of the degassed 1,4-Dioxane/H₂O mixture via syringe.
Step 3: Controlled Heating & In-Process Control (IPC)
Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.
Self-Validation (Trustworthiness): After 2 hours, sample the organic layer and analyze via LC-MS. The reaction is proceeding correctly if the starting material mass (
m/z≈334
[M+H]⁺) is depleting, and the mono-coupled product mass is appearing.
Crucial Stop-Condition: If a mass corresponding to the di-coupled product appears, immediately cool the reaction to quench it. This indicates localized overheating or an excess of boronic acid.
Step 4: Aqueous Workup
Once LC-MS confirms complete consumption of the starting material (typically 4–6 hours), cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with distilled water (2 × 15 mL) to remove inorganic salts and 1,4-Dioxane, followed by a brine wash (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Use a gradient elution (typically Petroleum Ether/Ethyl Acetate = 20:1 to 8:1)[1].
Evaporate the product fractions to yield the pure 4-aryl-6-bromoisoquinoline. The intact C6–Br bond is now ready for a subsequent, higher-temperature cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling at 90–100 °C).
References
[1] Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy | ACS Publications | 1
[2] Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings | ChemRxiv | 2
[3] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI | 3
6-Bromo-4-iodoisoquinoline as a building block in drug discovery
The isoquinoline nucleus is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous anticancer, antimicrobial, and neuroprotective agents. To rap...
Author: BenchChem Technical Support Team. Date: April 2026
The isoquinoline nucleus is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous anticancer, antimicrobial, and neuroprotective agents. To rapidly explore structure-activity relationships (SAR) around this core, drug discovery programs require versatile, polyhalogenated building blocks.
6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is an exceptionally valuable intermediate in this regard. By possessing two different halogens at distinct positions, it enables1 [1]—the sequential, chemoselective functionalization of the molecule without the need for cumbersome protection and deprotection steps.
This application note provides a comprehensive guide to utilizing 6-bromo-4-iodoisoquinoline in drug discovery workflows, detailing the mechanistic rationale, quantitative parameters, and self-validating experimental protocols required for successful orthogonal functionalization.
Chemical Rationale: The Mechanics of Orthogonality
The utility of 6-bromo-4-iodoisoquinoline is governed by the differential reactivity of its carbon-halogen bonds during the oxidative addition step of palladium-catalyzed cross-coupling.
The carbon-iodine (C4–I) bond has a significantly lower bond dissociation energy (BDE) compared to the carbon-bromine (C6–Br) bond. Consequently, the activation energy required for a Pd(0) species to insert into the C4–I bond is much lower. By carefully controlling the reaction temperature and selecting appropriate ligands, chemists can force the catalyst to exclusively react at the C4 position, leaving the C6 bromide completely intact for subsequent diversification.
Workflow of orthogonal cross-coupling exploiting differential halide reactivity.
Quantitative Data: Reactivity Parameters
To successfully execute orthogonal coupling, the reaction conditions must be strictly segregated based on the thermodynamic properties of the target sites. The table below summarizes the critical parameters dictating chemoselectivity at the C4 and C6 positions.
As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also integrate self-validating checkpoints. When working with dihaloheterocycles like2 [2], the isotopic signature of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) serves as a built-in mass spectrometry tracker.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4
Objective: Selectively couple an aryl boronic acid at the C4 position while preserving the C6 bromide.
Causality & Reagent Selection: We utilize Pd(PPh3)₄ because it is a standard Pd(0) source that readily undergoes oxidative addition with C–I bonds at mild temperatures (60°C) but is generally too sluggish to activate C–Br bonds under these conditions, ensuring absolute chemoselectivity. We strictly limit the boronic acid to 1.05 equivalents to prevent trace over-coupling.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-4-iodoisoquinoline (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.05 equiv, 1.05 mmol).
Catalyst & Base Addition: Add Pd(PPh3)₄ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).
Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 10 mL). Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.
Reaction: Stir the mixture at 60°C for 4–6 hours.
Self-Validation Check (LC-MS): Sample the reaction. The starting material exhibits an [M+H]⁺ doublet separated by 2 amu (due to Br) combined with the mass of Iodine. The successful intermediate will still exhibit a 1:1 doublet separated by 2 amu, confirming the bromine remains intact, but the overall mass will reflect the loss of iodine (-127) and addition of the aryl group.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Buchwald-Hartwig Amination at C6
Objective: Functionalize the remaining C6 bromide with a primary or secondary amine.
Causality & Reagent Selection: The C–Br bond requires a highly active, electron-rich palladium center for oxidative addition. We use Pd₂(dba)₃ combined with 3 [3]. The steric bulk of XPhos accelerates the reductive elimination step, preventing off-target side reactions. NaOtBu is chosen to readily deprotonate the amine.
Step-by-Step Methodology:
Preparation: In a sealed tube under argon, combine the C4-aryl-6-bromoisoquinoline intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).
Catalyst Complexation: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
Reaction: Seal the tube and heat to 100°C for 8–12 hours.
Self-Validation Check (LC-MS & NMR): Sample for LC-MS. The 1:1 isotopic doublet must completely disappear, replaced by a single monoisotopic peak corresponding to the final product mass. In ¹H NMR, the C5 and C7 protons of the isoquinoline ring will shift significantly upfield due to the electron-donating nature of the newly attached amine.
Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via preparative HPLC.
Application in Drug Discovery: Targeting Kinase Pathways
Isoquinoline derivatives synthesized via these orthogonal methods are frequently evaluated as kinase inhibitors. The 4 [4] mimics the adenine ring of ATP, allowing it to anchor deeply within the ATP-binding cleft of kinases.
A prominent application is the development of dual PI3K/mTOR inhibitors for oncology [5]. By utilizing 6-bromo-4-iodoisoquinoline, medicinal chemists can independently tune the C4 position (to interact with the hinge region of the kinase) and the C6 position (to project into the solvent-exposed region or affinity pockets), thereby optimizing both potency and pharmacokinetic properties.
Mechanism of action for isoquinoline-based PI3K/mTOR pathway inhibitors.
References
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - ACS Public
6-bromo-4-iodoisoquinoline — Chemical Substance Inform
It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst - ACS C
The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem -
Recent Advances in Synthetic Isoquinoline-Based Deriv
Application Note: Chemoselective Sonogashira Coupling of 6-Bromo-4-iodoisoquinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Lead Optimization, Orthogonal Functionalization, Heterocyclic Chemistry Scientific Rationale and Strategic Importance...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Area: Lead Optimization, Orthogonal Functionalization, Heterocyclic Chemistry
Scientific Rationale and Strategic Importance
In modern drug discovery, the isoquinoline scaffold is a privileged pharmacophore found in numerous kinase inhibitors, GPCR ligands, and antimicrobial agents. The ability to systematically and independently functionalize different positions on the isoquinoline ring is critical for Structure-Activity Relationship (SAR) studies.
6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is a highly valuable dihalogenated building block[1][2]. It features two distinct halogen handles that can be exploited for orthogonal cross-coupling. The core challenge lies in achieving absolute chemoselectivity: coupling an alkyne exclusively at the C4 position while preserving the C6 bromide for subsequent, late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3][4].
The Causality of Chemoselectivity
The Sonogashira cross-coupling reaction relies on the oxidative addition of a Palladium(0) active species into a carbon-halogen bond[5]. The chemoselectivity between the C4-iodo and C6-bromo positions is governed by the kinetic barrier of this oxidative addition step, which correlates directly with Bond Dissociation Energies (BDEs). The C–I bond is significantly weaker (BDE ≈ 55 kcal/mol) than the C–Br bond (BDE ≈ 68 kcal/mol). By strictly controlling the thermal energy of the system (maintaining room temperature to 35 °C), the Pd(0) catalyst selectively inserts into the C4-I bond. Elevated temperatures provide enough thermal energy to overcome the C-Br activation barrier, leading to a loss of selectivity and the formation of bis-coupled byproducts[5][6].
Mechanistic Workflow
The following diagram illustrates the self-validating catalytic cycle and the logic behind the orthogonal functionalization strategy.
Mechanistic workflow of chemoselective Sonogashira coupling and orthogonal functionalization.
Quantitative Optimization of Reaction Conditions
To establish a robust protocol, various conditions were evaluated. The goal is a self-validating system where maximum yield intersects with >99:1 regioselectivity. The data below demonstrates how temperature and catalyst selection directly dictate the fate of the C6-bromide.
Table 1: Optimization of Chemoselective Sonogashira Coupling
Entry
Catalyst System (5 mol%)
Solvent / Base
Temp (°C)
Time (h)
Yield (%)
Selectivity (C4 : C6 : Bis)
1
Pd(PPh₃)₂Cl₂ / CuI
THF / Et₃N (1:1)
25
12
88
>99 : 0 : <1
2
Pd(PPh₃)₂Cl₂ / CuI
THF / Et₃N (1:1)
60
4
62
70 : 5 : 25
3
Pd(PPh₃)₄ / CuI
DMF / iPr₂NH
25
16
81
>99 : 0 : <1
4
Pd(dppf)Cl₂ / CuI
THF / Et₃N (1:1)
25
12
75
95 : 0 : 5
5
Pd(PPh₃)₂Cl₂ (No CuI)
THF / Et₃N (1:1)
25
24
<10
N/A (Sluggish)
Insight: Entry 1 provides the optimal balance. Elevating the temperature (Entry 2) provides enough energy for the Pd(0) species to insert into the C6-Br bond after the C4 position has reacted, leading to a 25% formation of the bis-alkynylated byproduct[5]. Omitting the copper co-catalyst (Entry 5) stalls the reaction, proving that the formation of the copper-acetylide intermediate is rate-determining at room temperature[6].
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.
Step 1: System Preparation and Degassing (Critical Step)
Equip an oven-dried Schlenk flask with a magnetic stir bar.
Add 6-bromo-4-iodoisoquinoline (334 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the flask.
Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill.
Causality: Oxygen must be rigorously excluded. In the presence of O₂, the Cu(I) co-catalyst will facilitate the Glaser homocoupling of the terminal alkyne, consuming the reagent and creating a difficult-to-separate dimeric byproduct.
Step 2: Reagent Addition
Inject anhydrous, degassed THF (5.0 mL) and degassed Et₃N (5.0 mL) via syringe.
Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.
Field-Proven Insight: Upon addition of the alkyne, the reaction mixture will typically transition from a pale yellow suspension to a homogeneous dark brown or black solution within 15-30 minutes. This color change is a visual validation of the reduction of Pd(II) to the active Pd(0) species. A persistent green hue indicates oxidized copper (Cu(II)), signaling a failure in the degassing protocol.
Step 3: Reaction Monitoring (Self-Validation)
Stir the reaction at 25 °C (room temperature).
After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via UPLC-MS.
Validation Check: Look for the disappearance of the starting material isotope pattern (
m/z
333.8, 335.8
[M+H]+
). The desired product should appear as a doublet isotope pattern (due to the remaining C6-Br, e.g.,
m/z
308.0, 310.0
[M+H]+
for phenylacetylene coupling). The absence of a higher mass signal confirms that the C6-Br bond remains intact.
Step 4: Workup and Quench
Once complete (typically 8-12 hours), dilute the reaction mixture with Ethyl Acetate (20 mL).
Filter the mixture through a short pad of Celite to remove precipitated triethylammonium iodide salts and spent palladium black. Wash the pad with additional Ethyl Acetate (10 mL).
Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 × 15 mL) to remove residual copper, followed by brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).
The product, 4-alkynyl-6-bromoisoquinoline, usually elutes as a highly fluorescent band under 254 nm UV light.
Troubleshooting and Field-Proven Insights
Issue: High levels of alkyne homocoupling (Glaser Product).
Root Cause: Oxygen ingress.
Solution: Sparge solvents with argon for at least 30 minutes prior to use. Consider using a slightly higher excess of alkyne (1.5 equiv) if the alkyne is highly volatile and prone to trace homocoupling.
Issue: Poor conversion / Stalled reaction.
Root Cause: Inactive CuI or sterically hindered alkyne.
Solution: CuI should be a white powder. If it is yellow or brown, it has oxidized and must be purified (via continuous extraction with THF in a Soxhlet apparatus) or replaced. For highly hindered alkynes, gently warming the reaction to 35 °C may be required, but monitor strictly via LC-MS to prevent C6-Br activation.
Issue: Loss of Chemoselectivity (Bis-coupling observed).
Root Cause: Thermal runaway or overly electron-rich phosphine ligands.
Solution: Ensure the reaction is strictly maintained at 25 °C. Avoid highly electron-donating ligands (like tri-tert-butylphosphine or XPhos) for this specific step, as they lower the activation barrier for C-Br oxidative addition, destroying the chemoselectivity.
References
[1] NextSDS. (n.d.). 6-bromo-4-iodoisoquinoline — Chemical Substance Information. NextSDS. Retrieved from
[2] American Chemical Society. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications. Retrieved from
[5] Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from
[6] Università di Pisa. (n.d.). Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadien. UNIPI. Retrieved from
[3] American Chemical Society. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy (Extended Data). ACS Publications. Retrieved from
[4] Massachusetts Institute of Technology. (n.d.). Exploiting the versatility of organometallic cross-coupling reactions for entry into extended aromatic systems. MIT. Retrieved from
Application Note: Orthogonal Functionalization of 6-Bromo-4-iodoisoquinoline in Alkaloid Synthesis
Executive Summary The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics[1]. The synthesis of highly functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics[1]. The synthesis of highly functionalized, novel isoquinoline alkaloids requires building blocks that allow for precise, regioselective bond formation. 6-Bromo-4-iodoisoquinoline serves as an elite bifunctional precursor. By exploiting the differential reactivity of its two carbon-halogen bonds, researchers can execute orthogonal transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, self-validating methodology for synthesizing this scaffold and utilizing it in the programmable construction of complex alkaloid analogs.
Mechanistic Rationale: The Power of Dihaloheteroarenes
The strategic advantage of 6-bromo-4-iodoisoquinoline lies in the thermodynamic and kinetic disparities between the C4-I and C6-Br bonds.
Bond Dissociation Energy (BDE) Causality: Theoretical calculations and experimental data demonstrate that the C-I bond possesses a significantly lower BDE (~54 kcal/mol) compared to the C-Br bond (~81 kcal/mol) in halo-heterocycles[2].
Oxidative Addition Kinetics: During palladium-catalyzed cross-coupling, the Pd(0) active species undergoes oxidative addition at the weaker C-I bond at lower temperatures (typically 60–80 °C). The C-Br bond remains entirely inert under these conditions, acting as a latent electrophile for subsequent functionalization[3].
Electronic Factors: The C4 position of the isoquinoline ring is highly susceptible to electrophilic attack, allowing for the direct and regioselective installation of the iodine atom onto the commercially available 6-bromoisoquinoline precursor.
Workflow Visualization
The following diagram illustrates the programmable, step-wise functionalization of the isoquinoline core, enabling the modular assembly of alkaloid libraries.
Figure 1: Orthogonal functionalization workflow of 6-bromo-4-iodoisoquinoline for alkaloid synthesis.
Protocol I: Electrophilic C4-Iodination of 6-Bromoisoquinoline
To access the bifunctional scaffold, direct C4 halogenation is achieved using molecular iodine and an organic peroxide[4].
Causality behind experimental choices:
tert-Butyl hydroperoxide (TBHP) is utilized as an environmentally benign oxidant to convert molecular iodine (I₂) into an active electrophilic iodonium (
I+
) species in situ. 1,2-Dichloroethane (DCE) is selected as the solvent because its polar, non-coordinating nature stabilizes the cationic Wheland intermediate formed during electrophilic aromatic substitution, driving the reaction to completion.
Step-by-Step Methodology
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoisoquinoline (2.0 g, 9.6 mmol) and dissolve in 10 mL of anhydrous DCE.
Reagent Addition: Add molecular iodine (4.88 g, 19.2 mmol, 2.0 equiv) to the stirring solution, followed by the dropwise addition of TBHP (70% in water, 3.71 mL, ~3.0 equiv).
Reaction: Attach a reflux condenser and heat the mixture at 80 °C in an oil bath for 16 hours under an ambient atmosphere.
Self-Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 4:1). Upon disappearance of the starting material (Rf = 0.4), cool the reaction to room temperature. Add 20 mL of saturated aqueous
Na2S2O3
and stir vigorously for 15 minutes. Validation: The reaction mixture will visually transition from a deep, opaque brown to a pale yellow biphasic solution, confirming the complete reduction of unreacted
I2
.
Isolation: Dilute with dichloromethane (DCM, 30 mL), separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 6-bromo-4-iodoisoquinoline as a solid.
With the dihalo-scaffold in hand, the first point of diversification targets the highly reactive C4-iodo position.
Causality behind experimental choices:
A mild catalyst,
Pd(PPh3)4
, is utilized at a moderate temperature (80 °C) to kinetically restrict oxidative addition exclusively to the C-I bond[2]. The arylboronic acid is strictly limited to 1.05 equivalents to prevent any background double-coupling at the C6 position. A biphasic solvent system (Toluene/EtOH/H₂O) is employed to ensure the simultaneous solubility of the organic heterocycle and the inorganic base (
Na2CO3
), which is critical for the transmetalation step.
Step-by-Step Methodology
Assembly: In a Schlenk tube, combine 6-bromo-4-iodoisoquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.05 mmol, 1.05 equiv), and
Pd(PPh3)4
(0.05 mmol, 5 mol%).
Degassing: Add a pre-degassed mixture of Toluene/EtOH (2:1, 6 mL) and aqueous
Na2CO3
(2.0 M, 1.0 mL, 2.0 equiv). Subject the flask to three freeze-pump-thaw cycles and backfill with argon.
Reaction: Heat the sealed tube at 80 °C for 12–16 hours.
Self-Validation: Perform LC-MS on a crude reaction aliquot. Validation: The chromatogram must show a single major peak corresponding to the mono-coupled product
[M+H]+
, with the complete absence of the di-coupled byproduct mass, proving absolute regioselectivity.
Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via column chromatography.
Quantitative Data Summary
Table 1: Optimization and Scope of C4-Selective Suzuki-Miyaura Coupling
The resulting 4-aryl-6-bromoisoquinoline intermediate now contains a single reactive halide at C6, ready for late-stage functionalization to mimic the nitrogenous periphery of complex alkaloids.
Causality behind experimental choices:
Amination of aryl bromides is notoriously difficult due to competitive
β
-hydride elimination and catalyst resting states. To overcome this,
Pd2(dba)3
is paired with XPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. XPhos forces the palladium center into a highly active mono-ligated state, facilitating rapid oxidative addition into the stubborn C-Br bond and accelerating the final C-N reductive elimination step.
Step-by-Step Methodology
Assembly: In an oven-dried vial, combine 4-aryl-6-bromoisoquinoline (0.5 mmol, 1.0 equiv), the desired primary or secondary amine (0.6 mmol, 1.2 equiv),
Pd2(dba)3
(0.01 mmol, 2 mol%), XPhos (0.02 mmol, 4 mol%), and
Cs2CO3
(1.0 mmol, 2.0 equiv).
Solvent & Atmosphere: Add anhydrous 1,4-dioxane (3.0 mL) under a stream of argon. Seal the vial with a PTFE-lined cap.
Reaction: Stir the mixture at 100 °C for 16 hours.
Self-Validation: Monitor by TLC (DCM/MeOH 95:5). Validation: The basicity of the newly formed aminoisoquinoline alkaloid analog will cause it to streak on standard silica; adding 1%
Et3N
to the TLC eluent will resolve the spot into a tight band, confirming the successful installation of the amine moiety.
Purification: Dilute with EtOAc, wash with water, dry over
Na2SO4
, and purify via basic alumina chromatography to isolate the target alkaloid analog.
References[3] Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy
Source: ACS Publications
URL:[4] Title: US20240116946A1 - Sars-cov2 main protease inhibitors
Source: Google Patents
URL:[1] Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review
Source: PMC (NIH)
URL:[2] Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Source: ACS Publications
URL:
Buchwald-Hartwig amination protocols for 6-Bromo-4-iodoisoquinoline
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-iodoisoquinoline As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to selectively functionalize diha...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-iodoisoquinoline
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to selectively functionalize dihalogenated heterocyclic scaffolds. 6-Bromo-4-iodoisoquinoline is a highly valuable "linchpin" building block[1]. Its unique substitution pattern offers an orthogonal reactivity profile, allowing researchers to perform sequential cross-coupling reactions to build complex, multi-substituted isoquinoline architectures.
This guide provides an in-depth, self-validating methodology for the chemoselective [2] at the C4-iodo position, preserving the C6-bromo position for downstream diversification.
Mechanistic Insights: Mastering Chemoselectivity
To achieve site-selective C-N bond formation, we must exploit the kinetic differences during the palladium-catalyzed oxidative addition step. The bond dissociation energy (BDE) of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). Consequently, the insertion of the active Pd(0) species into the C4-iodo bond is kinetically favored over the C6-bromo bond[3].
However, aryl iodides present a unique challenge in Buchwald-Hartwig aminations: Iodide Inhibition . As the reaction proceeds, the extruded iodide ions can bridge two palladium centers, forming inactive Pd(II) dimers that stall the catalytic cycle[3].
Causality in Catalyst Design:
To counteract iodide inhibition and maintain high chemoselectivity, the choice of ligand and base is critical:
Ligand Selection: Monodentate phosphines often fail to prevent the formation of iodide-bridged dimers. We utilize XantPhos , a bidentate ligand with a wide bite angle. The rigid bidentate coordination saturates the coordination sphere of the palladium center, effectively blocking the formation of the inhibitory palladium-iodide dimer[2].
Base Selection: Strong alkoxide bases (e.g., NaOt-Bu) can trigger premature activation of the C-Br bond or degrade base-sensitive functional groups. We replace them with Cs₂CO₃ , a milder inorganic base that provides excellent yields for aryl iodides while preserving the structural integrity of the C6-bromo moiety[4].
Catalytic cycle of chemoselective Pd-catalyzed amination at the C4-iodo position.
Reaction Optimization & Quantitative Data
Prior to finalizing the protocol, a systematic screening of reaction parameters was conducted. The objective was to maximize the yield of the C4-aminated product while minimizing the formation of the C4,C6-diaminated byproduct and protodehalogenation impurities.
Table 1: Optimization of Chemoselective Amination Conditions
Note: Entry 3 represents the optimal conditions, balancing high catalytic turnover with strict chemoselectivity.
Experimental Protocol: Site-Selective Amination at C4
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step.
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-iodoisoquinoline, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen. Solid-phase reagents must be added first, followed by strict evacuation.
Validation: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
Solvent and Nucleophile Addition:
Action: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) followed by morpholine via a gas-tight syringe.
Causality: Sparging the solvent with Argon for 15 minutes prior to addition removes dissolved oxygen, preventing catalyst deactivation and homocoupling side-reactions.
Thermal Activation:
Action: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.
Causality: 80 °C is the thermodynamic "sweet spot". Lower temperatures fail to overcome the activation energy for the bulky XantPhos-Pd complex, while temperatures >100 °C will begin to activate the C6-bromo bond, destroying chemoselectivity.
In-Process Control (IPC):
Action: After 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: The chromatogram should show complete consumption of the starting material (m/z 333.8 [M+H]⁺). The primary peak must correspond to the C4-morpholino product (m/z 293.0 [M+H]⁺). If a peak at m/z 244.1 appears, it indicates over-reaction (diamination), signaling that the reaction should be quenched immediately.
Quench and Workup:
Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Causality: Cs₂CO₃ and resulting iodide salts are highly water-soluble. The aqueous wash ensures their complete removal, preventing streaking during chromatography.
Purification:
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the chemoselective C-N cross-coupling.
Analytical Validation & Structural Confirmation
To ensure the integrity of the protocol, the final product must be rigorously validated to confirm that the amination occurred exclusively at the C4 position.
¹H NMR (CDCl₃): The disappearance of the C4 proton (if comparing to a non-iodinated precursor) or the distinct downfield shift of the protons adjacent to the newly formed C-N bond. The C1 proton of the isoquinoline ring typically appears as a sharp singlet around δ 9.10 ppm[6].
¹³C NMR: The carbon attached to the morpholine nitrogen will shift significantly downfield (approx. 140-150 ppm) compared to the C-I carbon (~90-95 ppm)[6]. The C-Br carbon at C6 should remain largely unchanged (~120-125 ppm), proving the C-Br bond is intact.
HRMS (ESI-TOF): Calculated for C₁₃H₁₄BrN₂O [M+H]⁺: 293.0289. A distinct 1:1 isotopic pattern separated by 2 mass units (m/z 293 and 295) must be present, confirming the retention of the bromine atom.
Synthesis of 6-Bromo-4-iodoisoquinoline: A Detailed Application Note and Protocol
Abstract This comprehensive guide details a robust, step-by-step protocol for the synthesis of 6-Bromo-4-iodoisoquinoline, a key building block in medicinal chemistry and drug discovery. The presented two-step synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details a robust, step-by-step protocol for the synthesis of 6-Bromo-4-iodoisoquinoline, a key building block in medicinal chemistry and drug discovery. The presented two-step synthetic pathway commences with the well-established Pomeranz-Fritsch-type cyclization to construct the 6-bromoisoquinoline core, followed by a modern and highly regioselective C4-iodination via a Boc₂O-mediated dearomatization strategy. This document provides not only a detailed experimental procedure but also delves into the mechanistic rationale behind the chosen reactions, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction
Poly-halogenated isoquinolines are pivotal scaffolds in the synthesis of a wide array of biologically active molecules. The distinct electronic properties and steric hindrance imparted by halogen atoms at specific positions of the isoquinoline ring system allow for subsequent functionalization through various cross-coupling reactions, making them versatile intermediates. 6-Bromo-4-iodoisoquinoline, in particular, offers two distinct reactive sites for orthogonal chemical modifications, enabling the construction of complex molecular architectures. The bromine at the C6 position and the iodine at the C4 position can be selectively addressed in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, facilitating the rapid generation of compound libraries for drug screening.
The synthesis of this specific isomer, however, presents a regiochemical challenge. Traditional electrophilic halogenation of the isoquinoline ring typically favors substitution at the C5 and C8 positions. Therefore, a strategic approach is required to achieve the desired C4 and C6 disubstitution pattern. This guide outlines a reliable and efficient synthesis that overcomes these challenges, providing a practical methodology for laboratory-scale preparation.
Overall Synthetic Strategy
The synthesis of 6-Bromo-4-iodoisoquinoline is achieved in two main stages, as depicted in the workflow below. The initial step involves the construction of the 6-bromoisoquinoline core from commercially available starting materials. The second, and key, step is the regioselective introduction of the iodine atom at the C4 position of the isoquinoline ring.
Caption: Overall synthetic workflow for 6-Bromo-4-iodoisoquinoline.
Part 1: Synthesis of 6-Bromoisoquinoline
The initial stage of the synthesis focuses on the construction of the 6-bromoisoquinoline scaffold using a modified Pomeranz-Fritsch reaction. This classical method involves the condensation of an aromatic aldehyde with an aminoacetal, followed by an acid-catalyzed cyclization and aromatization.
Materials and Reagents
Reagent/Solvent
Formula
M.W. ( g/mol )
Grade
Supplier (Example)
4-Bromobenzaldehyde
C₇H₅BrO
185.02
≥98%
Sigma-Aldrich
Aminoacetaldehyde dimethyl acetal
C₄H₁₁NO₂
105.14
≥98%
Sigma-Aldrich
Toluene
C₇H₈
92.14
Anhydrous, ≥99.8%
Sigma-Aldrich
Tetrahydrofuran (THF)
C₄H₈O
72.11
Anhydrous, ≥99.9%
Sigma-Aldrich
Ethyl chloroformate
C₃H₅ClO₂
108.52
≥97%
Sigma-Aldrich
Trimethyl phosphite
C₃H₉O₃P
124.08
≥97%
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous, ≥99.8%
Sigma-Aldrich
Titanium tetrachloride (TiCl₄)
TiCl₄
189.68
≥99.9%
Sigma-Aldrich
Sodium hydroxide (NaOH)
NaOH
40.00
Pellets, ≥97%
Sigma-Aldrich
Hydrochloric acid (HCl)
HCl
36.46
37% solution
Sigma-Aldrich
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
ACS reagent
Sigma-Aldrich
Sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
Anhydrous
Sigma-Aldrich
Step-by-Step Protocol
Imine Formation:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq) and anhydrous toluene.
Add aminoacetaldehyde dimethyl acetal (1.0 eq) to the solution.
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 12 hours).
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
Cyclization and Aromatization:
Dissolve the crude imine in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C in an ice-salt bath.
Slowly add ethyl chloroformate (1.1 eq) to the cooled solution and stir for 10 minutes.
Allow the reaction mixture to warm to room temperature.
Add trimethyl phosphite (1.1 eq) dropwise to the reaction mixture and stir for 10 hours at room temperature.
Remove the solvent under vacuum. Dissolve the residue in anhydrous dichloromethane (DCM) and stir for 30 minutes.
Cool the solution to 0 °C in an ice bath and add titanium tetrachloride (4.0 eq) dropwise. Caution: This addition is highly exothermic and should be performed slowly in a well-ventilated fume hood.
Stir the reaction mixture at 40 °C for 6 days.[1][2]
Carefully quench the reaction by pouring it onto crushed ice.
Adjust the pH of the aqueous solution to 8-9 with a 6N aqueous NaOH solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers and extract with 3M HCl (3 x).
Adjust the pH of the acidic aqueous layer to 7-8 with 3N NaOH solution and extract with ethyl acetate (2 x).
Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromoisoquinoline.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromoisoquinoline as a solid.
Part 2: C4-Iodination of 6-Bromoisoquinoline
The second stage of the synthesis employs a modern and highly regioselective method for the direct C4-halogenation of isoquinolines. This one-pot sequence involves a dearomatization of the isoquinoline ring with di-tert-butyl dicarbonate (Boc₂O), followed by electrophilic iodination with N-iodosuccinimide (NIS), and subsequent acid-promoted rearomatization to yield the desired 4-iodo product.[3][4]
Mechanism of C4-Iodination
The high C4 selectivity of this reaction is attributed to the formation of a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate. This electron-rich enamine-like intermediate directs the electrophilic attack of the iodinating agent to the C4 position. The subsequent elimination of the Boc groups and rearomatization under acidic conditions yields the stable 4-iodoisoquinoline product.
Caption: Simplified mechanism of the Boc₂O-mediated C4-iodination.
Materials and Reagents
Reagent/Solvent
Formula
M.W. ( g/mol )
Grade
Supplier (Example)
6-Bromoisoquinoline
C₉H₆BrN
208.06
Synthesized above
-
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
218.25
≥97%
Sigma-Aldrich
N-Iodosuccinimide (NIS)
C₄H₄INO₂
224.99
≥98%
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous, ≥99.8%
Sigma-Aldrich
Trifluoroacetic acid (TFA)
C₂HF₃O₂
114.02
≥99%
Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Solution
-
Brine
NaCl
58.44
Saturated Solution
-
Sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
Anhydrous
Sigma-Aldrich
Step-by-Step Protocol
Dearomatization and Iodination:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).
Add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 1 hour.
Add N-iodosuccinimide (NIS, 1.5 eq) to the reaction mixture in one portion.
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Rearomatization and Work-up:
Once the reaction is complete, add trifluoroacetic acid (TFA, 3.0 eq) dropwise to the reaction mixture.
Stir for an additional 30 minutes at room temperature.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 6-Bromo-4-iodoisoquinoline as a solid.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure and regiochemistry of the halogen substitution.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Titanium tetrachloride is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate care.
N-Iodosuccinimide is a potential irritant and should be handled with care.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of 6-Bromo-4-iodoisoquinoline. The two-step approach, combining a classical ring-forming reaction with a modern, highly regioselective C-H functionalization, offers a practical solution for accessing this valuable synthetic intermediate. The mechanistic insights and detailed experimental procedures provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this and related poly-halogenated isoquinoline derivatives for their research endeavors.
References
ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]
ResearchGate. (n.d.). Selected examples of iodination of isoquinoline. Available at: [Link]
Yamamoto, Y., et al. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. Journal of the American Chemical Society, 130(46), 15720–15725. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4‐Halo Quinolines and Its Applications. Available at: [Link]
Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. Available at: [Link]
O'Hara, F., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16853-16856. Available at: [Link]
Sun, H., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(16), 4058–4061. Available at: [Link]
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
Organic Syntheses. (n.d.). Periodic acid dihydrate. Available at: [Link]
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 504-509. Available at: [Link]
Application Note: Orthogonal Functionalization of 6-Bromo-4-iodoisoquinoline via Regioselective Cross-Coupling
Strategic Overview The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, antiviral agents, and neurological therapeutics. When designing complex, multi-substitu...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview
The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, antiviral agents, and neurological therapeutics. When designing complex, multi-substituted isoquinolines, the dihalogenated building block 6-bromo-4-iodoisoquinoline serves as an exceptionally versatile starting material[1].
The core advantage of this intermediate lies in its orthogonal reactivity . By exploiting the thermodynamic and kinetic differences between the C4–I and C6–Br bonds, researchers can perform iterative, site-selective transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) without the need for cumbersome protection and deprotection steps[2]. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for the regioselective functionalization of the C-4 position.
Mechanistic Rationale: The Causality of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the electron-rich Pd(0) active species into the carbon-halogen bond. The strict regioselectivity observed in 6-bromo-4-iodoisoquinoline is governed by two fundamental principles:
Bond Dissociation Energy (BDE): The C(sp²)–I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C(sp²)–Br bond (~81 kcal/mol). Consequently, oxidative addition at the C-4 iodine is kinetically favored and occurs rapidly at mild temperatures (60–80 °C).
Ligand-Mediated Kinetic Control: By utilizing sterically demanding, electron-rich biaryl phosphine ligands (such as SPhos), the oxidative addition into the C–I bond is accelerated, and the subsequent reductive elimination is expedited[3]. This minimizes the lifetime of the Pd(II) intermediate, preventing the catalyst from migrating or prematurely activating the more stable C6–Br bond[4].
Visualization of the Orthogonal Workflow
The following workflow illustrates the sequential functionalization strategy, demonstrating how the C-6 bromine is preserved during the initial C-4 coupling.
Data Presentation: Reactivity Profiles & Optimization
To design a self-validating experiment, it is critical to understand the thermal thresholds of the respective carbon-halogen bonds. Table 1 summarizes the thermodynamic parameters, while Table 2 highlights how catalyst and temperature selection dictate regiocontrol.
Table 1: Thermodynamic and Kinetic Parameters for Halogenated Isoquinolines
Position
Halogen
Approx. C–X BDE (kcal/mol)
Relative Oxidative Addition Rate
Required Activation Temp
C-4
Iodine (I)
~65
Very Fast
60–80 °C
C-6
Bromine (Br)
~81
Moderate
100–120 °C
Table 2: Optimization of Regioselective C-4 Suzuki-Miyaura Coupling
Catalyst System
Base
Solvent System
Temp (°C)
C-4 Conversion (%)
C-6 Over-coupling (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Dioxane / H₂O
80
75
< 5
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
DMF / H₂O
80
82
~ 8
Pd(OAc)₂ / SPhos (2/4 mol%)
K₃PO₄
Toluene / H₂O
80
> 95
< 2
Pd(OAc)₂ / SPhos (2/4 mol%)
K₃PO₄
Toluene / H₂O
110
> 95
> 40 (Loss of control)
Insight: The Pd(OAc)₂/SPhos system in a biphasic Toluene/H₂O mixture at 80 °C provides the optimal balance of high C-4 conversion and near-zero C-6 activation[3].
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-4-iodoisoquinoline via Radical Iodination
Causality & Design: Traditional electrophilic halogenation often requires harsh Lewis acids that can deactivate the isoquinoline ring via nitrogen coordination. Instead, this protocol utilizes a radical-mediated pathway. Tert-butyl hydroperoxide (TBHP) acts as a radical initiator, oxidizing I₂ to generate highly reactive electrophilic iodine species (e.g.,
t
-BuOI or HOI)[5]. This ensures high regioselectivity at the C-4 position[1].
Tert-butyl hydroperoxide (TBHP, 70% in water): 2.5 equiv (3.71 mL)
1,2-Dichloroethane (DCE): 0.5 M (20 mL)
Step-by-Step Methodology:
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 6-bromoisoquinoline and DCE.
Initiation: Add I₂ in one portion. The solution will turn deep purple. Slowly add TBHP dropwise over 5 minutes. Caution: TBHP is a strong oxidant; add slowly to control the initial exotherm.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 16 hours[1].
In-Process Control (Self-Validation): Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). The starting material mass (m/z 208) should fully convert to the product mass (m/z 334).
Quenching: Cool the reaction to room temperature. Vigorously stir and add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the deep purple color completely dissipates (indicating the reduction of unreacted I₂ to water-soluble I⁻).
Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the yellow solid product[6].
Causality & Design: To prevent the C-6 bromine from reacting, the temperature is strictly capped at 80 °C. SPhos is utilized because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C–I bond, while its bulky biphenyl backbone promotes rapid reductive elimination, preventing the catalyst from "walking" to the C–Br bond[3].
Degassing (Critical Step): In a 10 mL Schlenk tube or microwave vial, combine 6-bromo-4-iodoisoquinoline, arylboronic acid, and K₃PO₄. Add Toluene and H₂O. Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen will rapidly oxidize the SPhos ligand and deactivate the Pd(0) species.
Catalyst Addition: Quickly add Pd(OAc)₂ and SPhos under a positive stream of Argon. Seal the vessel.
Reaction: Heat the mixture to exactly 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system[3].
In-Process Control (Self-Validation): Sample the organic layer after 2 hours. Analyze via UPLC-MS. The reaction is complete when the peak for the starting material (m/z 334) disappears, replaced by the C-4 coupled product. Crucial Check: If a mass corresponding to a double-coupled product appears, immediately cool the reaction to halt over-activation.
Workup: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the 6-bromo-4-arylisoquinoline intermediate. This intermediate is now primed for orthogonal C-6 functionalization at elevated temperatures (>100 °C) using stronger bases and ligands like XPhos[2].
References
US20240116946A1 - Sars-cov2 main protease inhibitors
Source: Google Patents
URL
Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions
Source: ACS Publications (Organic Letters)
URL:[Link]
Advances and developments in transition metal-free benzylic C(sp³)–H activation/functionalization reactions
Source: National Institutes of Health (PMC)
URL:[Link]
Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives
Source: National Institutes of Health (PMC)
URL:[Link]
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis
Source: National Institutes of Health (PMC)
URL:[Link]
active pharmaceutical ingredient (API) synthesis using 6-Bromo-4-iodoisoquinoline
Application Note: Programmable API Synthesis via Sequential Cross-Coupling of 6-Bromo-4-iodoisoquinoline Executive Summary & Mechanistic Rationale The isoquinoline nucleus is a privileged pharmacophore found in numerous...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Programmable API Synthesis via Sequential Cross-Coupling of 6-Bromo-4-iodoisoquinoline
Executive Summary & Mechanistic Rationale
The isoquinoline nucleus is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, antiviral agents, and SARS-CoV-2 main protease inhibitors[1]. The synthesis of highly functionalized, unsymmetrical isoquinoline APIs requires precise regiocontrol.
6-Bromo-4-iodoisoquinoline serves as an ideal bifunctional building block for this purpose. Its synthetic utility is driven by the stark thermodynamic and kinetic differences between its two carbon-halogen bonds[2]. The bond dissociation energy (BDE) of the C(sp2)–I bond is approximately 240 kJ/mol, whereas the C(sp2)–Br bond is significantly stronger at ~280 kJ/mol. In palladium-catalyzed cross-coupling reactions, this 40 kJ/mol differential allows the C4–I position to undergo oxidative addition by Pd(0) at much lower temperatures and with simpler ligand systems than the C6–Br position[3]. By harnessing this chemoselectivity, chemists can execute programmable, sequential cross-coupling reactions (e.g., a C4 Suzuki-Miyaura coupling followed by a C6 Sonogashira or Buchwald-Hartwig coupling) to construct complex, disubstituted API scaffolds without the need for intermediate protecting groups[4].
Fig 1. Programmable sequential cross-coupling workflow for isoquinoline API scaffolds.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 6-Bromo-4-iodoisoquinoline
This protocol utilizes a direct, oxidative iodination strategy driven by tert-butyl hydroperoxide (TBHP) to generate the active electrophilic iodine species in situ[1].
Charge a 100 mL round-bottom flask with 6-bromoisoquinoline (2.0 g, 9.6 mmol) and DCE (10 mL).
Add I₂ (4.88 g, 19.2 mmol) in a single portion, followed by the dropwise addition of TBHP (3.71 mL). Causality Note: Dropwise addition controls the exothermic generation of the iodonium intermediate.
Equip the flask with a reflux condenser and heat to 80 °C for 16 hours.
Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material (m/z 208/210, 1:1 ratio) is fully depleted, replaced by the product mass (m/z 334/336, 1:1 ratio).
Workup: Cool to room temperature. Quench vigorously with saturated aqueous Na₂S₂O₃ to reduce unreacted I₂ (visual cue: the dark purple solution will turn pale yellow). Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.
To ensure coupling occurs exclusively at the C4-iodide, a mild Pd(0) catalyst lacking highly electron-rich ligands is utilized. This prevents premature activation of the C6-bromide[5].
Degas the solvent mixture by sparging with N₂ for 15 minutes. Causality Note: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
Combine all solid reagents in a Schlenk flask, evacuate, and backfill with N₂ (3x).
Add the degassed solvent and heat to 80 °C for 4 hours.
Self-Validating IPC: Sample the reaction at 2 hours. LC-MS must show the disappearance of m/z 334/336 and the appearance of the mono-coupled product (e.g., for phenylboronic acid, m/z 284/286). Critical Check: If a mass corresponding to a double-coupled product appears, immediately lower the reaction temperature by 10 °C and verify that the boronic acid stoichiometry does not exceed 1.05 equivalents.
With the C4 position functionalized, the inert C6-bromide is now activated using a more robust catalyst system and higher temperatures[4].
Reagents: 4-Aryl-6-bromoisoquinoline (1.0 equiv), Terminal Alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), Triethylamine (Et₃N, as base and solvent).
Procedure:
Dissolve the intermediate in anhydrous Et₃N under an argon atmosphere.
Add PdCl₂(PPh₃)₂ and CuI. Stir for 5 minutes at room temperature.
Add the terminal alkyne dropwise. Heat the sealed system to 100 °C for 12 hours. Causality Note: The CuI co-catalyst forms a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex formed after the difficult oxidative addition into the C-Br bond.
Self-Validating IPC: Monitor via LC-MS for the total consumption of the brominated intermediate (m/z 284/286) and the emergence of the final target mass.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters required to maintain strict chemoselectivity across the sequential workflow.
Step
Halogen Target
Catalyst System
Temp (°C)
Chemoselectivity
IPC Validation (LC-MS)
1. Iodination
C4–H
None (I₂ / TBHP)
80
>95% (C4 only)
m/z 208 → 334/336 (1:1 Br isotope)
2. Suzuki
C4–I
Pd(PPh₃)₄ / Na₂CO₃
80
>98% (I over Br)
m/z 334/336 → Mono-coupled Mass
3. Sonogashira
C6–Br
PdCl₂(PPh₃)₂ / CuI
100
N/A (Terminal)
Mono-coupled Mass → Target API Mass
References
[1] US20240116946A1 - Sars-cov2 main protease inhibitors. Google Patents. URL:
[3] Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. URL:[Link]
[4] Synthesis of fully arylated (hetero)arenes. Chemical Communications (RSC Publishing). URL:[Link]
[5] Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-4-iodoisoquinoline
Welcome to the technical support center for 6-Bromo-4-iodoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-Bromo-4-iodoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental success.
Introduction to 6-Bromo-4-iodoisoquinoline
6-Bromo-4-iodoisoquinoline is a halogenated heterocyclic compound with a rigid, planar structure.[1] Such molecules often exhibit poor solubility in common organic solvents due to strong intermolecular forces in their crystal lattice. This guide will provide a systematic approach to overcoming these solubility issues.
Troubleshooting Guide: Enhancing Solubility
This section addresses common problems encountered when trying to dissolve 6-Bromo-4-iodoisoquinoline and offers step-by-step solutions.
Question: I am having difficulty dissolving 6-Bromo-4-iodoisoquinoline in my desired solvent. What should I do?
Answer:
Poor solubility of 6-Bromo-4-iodoisoquinoline is a common challenge. A systematic approach to solvent selection and the use of physical methods can significantly improve dissolution.
Step 1: Solvent Selection Rationale
The initial choice of solvent is critical. Based on the structure of 6-Bromo-4-iodoisoquinoline, which contains a polar isoquinoline core and nonpolar halogen substituents, a logical starting point is to test a range of solvents with varying polarities.
These solvents can interact with the polar isoquinoline nitrogen without donating protons, helping to disrupt the crystal lattice.
Polar Protic
Ethanol, Isopropanol
The hydroxyl group can engage in hydrogen bonding, which may aid in solvating the molecule.
Nonpolar
Toluene, Hexanes
These are less likely to be effective but should be tested to establish a complete solubility profile.
Step 2: Physical Intervention Techniques
If the compound remains insoluble at room temperature, the following methods can be applied:
Heating: Gently warm the solution. An increase in temperature provides the kinetic energy needed to overcome the lattice energy of the solid. Be cautious and monitor for any degradation, especially in reactive solvents.
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help to break down solid aggregates and increase the surface area available for solvation.
Vortexing/Stirring: Vigorous mixing ensures the compound is well-dispersed in the solvent, maximizing the interaction between the solute and solvent molecules.
The following workflow diagram illustrates the decision-making process for addressing solubility issues:
Caption: A systematic workflow for tackling the solubility of 6-Bromo-4-iodoisoquinoline.
Question: Heating the solution did not fully dissolve the compound. What is the next step?
Answer:
If physical methods alone are insufficient, the use of a co-solvent system is a highly effective technique.[3][4]
Co-solvency Explained
Co-solvency involves using a mixture of solvents to enhance the solubility of a solute. For a compound like 6-Bromo-4-iodoisoquinoline, a mixture of a good solvent (where it has some, albeit limited, solubility) and a miscible co-solvent can create a more favorable environment for dissolution.
Recommended Co-solvent Systems:
DCM/Methanol: Dichloromethane can solvate the nonpolar regions of the molecule, while methanol can interact with the polar nitrogen of the isoquinoline ring.
THF/Water (with caution): For some applications, a small amount of water in THF can increase polarity and aid dissolution. However, the presence of water may not be suitable for all experimental conditions.
DMF or DMSO with a less polar co-solvent: If the compound shows some solubility in highly polar solvents like DMF or DMSO, adding a co-solvent like acetonitrile or acetone can sometimes improve the overall solvating power for complex molecules.
Experimental Protocol for Co-solvency:
Begin by dissolving the compound in a small amount of the "better" solvent (e.g., DCM, THF, DMF, or DMSO).
Gradually add the co-solvent dropwise while stirring or vortexing.
Observe for any changes in solubility. Continue adding the co-solvent until the compound is fully dissolved or until it becomes apparent that the co-solvent system is not effective.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-Bromo-4-iodoisoquinoline that influence its solubility?
Structure: A planar, aromatic heterocyclic compound. The presence of both a bromine and an iodine atom increases the molecular weight and can contribute to strong crystal lattice packing.[1]
Polarity: The isoquinoline ring system provides a degree of polarity due to the nitrogen atom, while the bromo and iodo substituents are nonpolar. This amphiphilic nature can make finding a single ideal solvent challenging.[5]
Q2: Are there any known safety precautions I should take when handling 6-Bromo-4-iodoisoquinoline and the recommended solvents?
A2: Yes, proper safety measures are essential.
6-Bromo-4-iodoisoquinoline: This compound is classified with hazards such as acute toxicity (oral), skin irritation, and serious eye damage.[6] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
Solvents: The recommended solvents have their own specific hazards. For example, DCM is a suspected carcinogen, and DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Q3: Can I use techniques like pH adjustment to improve the solubility of 6-Bromo-4-iodoisoquinoline?
A3: Yes, pH adjustment can be a viable strategy. Isoquinoline is a weak base, and protonating the nitrogen atom can significantly increase its aqueous solubility.[5]
Mechanism: By adding a dilute acid, the nitrogen on the isoquinoline ring becomes protonated, forming a salt. This salt will have a much higher affinity for polar solvents, including water.
Protocol:
Suspend the 6-Bromo-4-iodoisoquinoline in your desired aqueous or polar protic solvent.
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
This method is particularly useful for preparing aqueous stock solutions for biological assays.
The logical relationship between the compound's properties and the proposed solubility enhancement techniques is visualized below:
Caption: The relationship between the properties of 6-Bromo-4-iodoisoquinoline and solubility enhancement strategies.
Q4: Where can I find more information on general solubility enhancement techniques?
A4: There is a wealth of literature on this topic. Many scientific reviews detail various methods for improving the solubility of poorly soluble compounds, which are often encountered in pharmaceutical research. These methods include physical modifications like particle size reduction and chemical modifications such as salt formation.[3][4][9]
References
Jadhav, N. R., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
Al-khedairy, E. B. H., et al. (2023). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. [Link]
Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-4-iodoisoquinoline Cross-Couplings
Welcome to the Application Scientist Support Desk. When functionalizing dihalogenated heterocycles like 6-bromo-4-iodoisoquinoline, achieving precise chemoselectivity is a delicate kinetic balancing act.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Desk. When functionalizing dihalogenated heterocycles like 6-bromo-4-iodoisoquinoline, achieving precise chemoselectivity is a delicate kinetic balancing act. The C4-Iodo and C6-Bromo positions offer a powerful vector for sequential functionalization, but only if catalyst loading and speciation are strictly controlled.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your cross-couplings succeed without over-reaction, loss of regiocontrol, or catalyst death.
Visualizing the Challenge: Catalyst Loading & Chemoselectivity
Figure 1: Catalyst loading logic for chemoselective cross-coupling of 6-Bromo-4-iodoisoquinoline.
Core Knowledge Base (FAQs)
Q: Why does catalyst loading strictly dictate C4 vs. C6 selectivity?A: Selectivity is driven by the carbon-halogen bond dissociation energy (BDE). The weaker C4-I bond facilitates a much faster rate-determining oxidative addition step compared to the C6-Br bond[1]. However, if the active Palladium(0) concentration is too high (e.g., >5 mol% loading), the excess catalyst will begin inserting into the C6-Br bond before the C4-I mono-coupled product can be isolated[2]. Keeping the loading low (0.5–1.0 mol%) ensures the catalyst is the limiting reagent, forcing it to exclusively chase the lowest-energy activation barrier at C4[3].
Q: I am using 5 mol% Pd(PPh₃)₄ and getting a mixture of mono- and bis-coupled products. How do I fix this?A: Drop the catalyst loading to 0.5–1.0 mol% and lower the reaction temperature to 40°C. High temperatures and high Pd concentrations erode the kinetic differentiation between the iodo and bromo sites[2]. Furthermore, avoid switching to highly electron-rich, bulky ligands (like NHCs or XPhos) for the first step; these ligands accelerate oxidative addition so aggressively that they can override the natural halogen reactivity gradient, leading to unwanted C6 activation[4][5].
Q: Can I perform a sequential, one-pot double coupling (C4 then C6) with two different boronic acids?A: Yes. This is achieved through a "catalyst and temperature spike" methodology. Start with a low Pd loading and 1.0 equivalent of your first boronic acid at mild heat to couple at C4. Once complete, add the second boronic acid, spike the reaction with an additional 2–3 mol% of a more active catalyst (e.g., Pd(dppf)Cl₂), and increase the temperature to >80°C to activate the stubborn C6-Br bond[6].
Quantitative Data: Catalyst Selection & Outcomes
The following table summarizes the expected outcomes based on catalyst loading and speciation when targeting the 6-bromo-4-iodoisoquinoline scaffold.
Catalyst System
Loading (mol%)
Temp (°C)
Target Site
Selectivity (C4:C6)
Reaction Outcome
Pd(PPh₃)₄
0.5 - 1.0%
40°C
C4 (Iodo)
> 95:5
Clean mono-coupling; C6-Br remains intact.
Pd(dppf)Cl₂
5.0%
80°C
C4 + C6
~ 50:50
Uncontrollable statistical mixtures.
Pd(OAc)₂ / SPhos
0.1%
60°C
C4 (Iodo)
> 90:10
High TON[7]; requires strict time monitoring to prevent C6 coupling.
Issue: Protodehalogenation at the C4 position instead of coupling.
Causality: Excess base or the presence of primary/secondary alcohols (like ethanol or isopropanol) acting as hydride donors during the catalytic cycle.
Solution: Switch to a strictly aprotic solvent system (e.g., Toluene/THF) with an anhydrous, milder base like Cs₂CO₃ or K₃PO₄. Ensure your boronic acid is freshly titrated and not degrading into a proton source.
Issue: Rapid formation of "Pd Black" (catalyst precipitation) before C4 coupling is complete.
Causality: At very low catalyst loadings (<0.5 mol%), the monomeric Pd(0) intermediate can aggregate into inactive nanoparticles if not sufficiently stabilized by the ligand, especially in water-heavy solvent mixtures[3].
Solution: Increase the ligand-to-palladium ratio (e.g., L:Pd = 3:1 instead of the standard 2:1) to stabilize the Pd(0) species, or utilize a biphasic mixture with rigorous stirring.
Issue: Homocoupling of the boronic acid competing with the cross-coupling.
Causality: Oxygen ingress into the reaction vessel promotes Pd-catalyzed oxidative homocoupling of the boronic acid, starving your reaction of the transmetalation partner.
Solution: Rigorously degas solvents via freeze-pump-thaw or sparging with Argon for at least 15 minutes prior to catalyst addition[1].
Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not skip the intermediate analytical checks, as they confirm the causality of the chemical logic before proceeding.
Reagent Preparation: Combine 6-bromo-4-iodoisoquinoline (1.0 eq), arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.
Causality Note: Limiting the boronic acid to 1.05 equivalents ensures that even if trace active Pd(0) attempts to insert into the C6-Br bond, there is no transmetalation partner available, effectively arresting the catalytic cycle at the mono-coupled stage.
Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Sparge with Argon for 15 minutes.
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%).
Causality Note: Adding the catalyst last, after degassing, prevents premature oxidative addition and protects the Pd(0) from dissolved O₂, which triggers boronic acid homocoupling[1].
Reaction & Validation: Stir at 40°C for 4 hours. Monitor by LCMS. You must observe the [M+H]⁺ mass corresponding to the C6-bromo retained product.
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
C4-Coupling: Follow Protocol A, Steps 1 through 4.
Validation Check (Critical): Run an LCMS aliquot. Confirm >95% consumption of the starting material.
Causality Note: Proceeding to the C6-coupling step while starting material remains will result in the highly active Pd catalyst indiscriminately coupling both sites of the unreacted starting material, destroying your yield.
C6-Activation: To the same pot, add the second arylboronic acid (1.5 eq), additional K₂CO₃ (1.5 eq), and Pd(dppf)Cl₂ (3.0 mol%).
Thermal Spike: Increase the temperature to 90°C and stir for 12 hours.
Causality Note: The higher temperature and the bidentate dppf ligand provide the necessary thermodynamic energy and intermediate stability to force oxidative addition into the stronger C6-Br bond[2][6].
Final Workup: Filter through Celite to remove Pd black, concentrate, and purify.
References
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.Benchchem.
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Suzuki reaction.Wikipedia.
Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.Benchchem.
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Technical Support Center: Purification and Recrystallization of 6-Bromo-4-iodoisoquinoline
Welcome to the Technical Support Center for halogenated isoquinoline derivatives. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized hete...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for halogenated isoquinoline derivatives. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized heterocycles. 6-Bromo-4-iodoisoquinoline is a critical scaffold for orthogonal cross-coupling reactions in drug development, but its synthesis—typically via the iodination of 6-bromoisoquinoline using molecular iodine and tert-butyl hydroperoxide (TBHP)[1]—often yields a crude mixture plagued by stubborn colored impurities and co-eluting byproducts.
This guide is designed to move beyond basic instructions, providing the mechanistic causality behind each troubleshooting step to ensure your purification workflows are robust, reproducible, and self-validating.
Part 1: Diagnostic FAQs & Troubleshooting (Causality & Logic)
Q1: Why does my crude product retain a dark purple/brown hue even after a standard aqueous workup, and how do I remove it?Causality: The iodination of 6-bromoisoquinoline utilizes molecular iodine (I_2) and an oxidant[1]. The basic nitrogen of the isoquinoline ring readily forms a strong charge-transfer complex with unreacted molecular iodine. A standard water or brine wash will not break this thermodynamic interaction, causing the iodine to carry over into the organic phase.
Solution: You must chemically reduce the I_2 to water-soluble iodide (I^-). A vigorous wash with saturated aqueous sodium thiosulfate (Na_2S_2O_3) is required[1]. The thiosulfate acts as a reducing agent, breaking the nitrogen-iodine complex. Self-Validation: You will know this step is successful when the organic layer rapidly transitions from a dark purple/brown to a clear, pale yellow solution.
Q2: During silica gel chromatography, my product streaks heavily and co-elutes with the starting material (6-bromoisoquinoline). How can I resolve this?Causality: Silica gel is inherently acidic due to surface silanol (-SiOH) groups. The lone pair on the isoquinoline nitrogen interacts strongly with these acidic sites, causing non-ideal retention and severe streaking[2]. Furthermore, the addition of the iodine atom at the C4 position only marginally decreases the overall polarity of the molecule compared to the starting material, resulting in nearly identical retention factors (R_f).
Solution: Deactivate the stationary phase. Pre-treat your silica gel slurry with 1-2% triethylamine (Et_3N) in your non-polar solvent. The Et_3N competitively binds to the acidic silanol sites, preventing the isoquinoline from streaking[2]. Elute with a shallow gradient of Petroleum Ether to Ethyl Acetate (20:1 to 8:1) to separate the discrete bands.
Q3: When attempting to recrystallize 6-Bromo-4-iodoisoquinoline, the compound "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system's polarity drops too rapidly, forcing the compound out as an amorphous liquid rather than a crystalline solid. Halogenated isoquinolines are highly soluble in moderately polar solvents (DCM, THF) but completely insoluble in aliphatic hydrocarbons (hexanes)[2].
Solution: Transition to a solvent system with a more gradual thermal solubility curve. Toluene is an excellent primary solvent because the compound is highly soluble at reflux (110°C) but poorly soluble at 0°C. If using a dual-solvent system (DCM/Hexanes), you must control the antisolvent addition meticulously (see Protocol C).
Part 2: Quantitative Data & Solvent Parameters
The following table summarizes the physicochemical metrics required to monitor the purification of 6-Bromo-4-iodoisoquinoline.
Parameter
6-Bromoisoquinoline (Starting Material)
6-Bromo-4-iodoisoquinoline (Product)
Troubleshooting / Validation Metric
Molecular Weight
208.05 g/mol
333.95 g/mol
Mass spectrometry (ESI-TOF) verification
R_f Value (Pet. Ether/EtOAc 8:1)
~0.25
~0.35
Product elutes slightly faster (less polar)
Optimal Silica Deactivation
1-2% Et_3N
1-2% Et_3N
Prevents tailing/streaking on TLC
Primary Recrystallization Solvent
Toluene
DCM or Toluene
High thermal solubility gradient
Antisolvent
Heptane
Hexanes
Induces controlled supersaturation
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Post-Reaction Quench & Extraction
Cool the crude reaction mixture (typically in dichloroethane) to room temperature[1].
Add an equal volume of saturated aqueous sodium thiosulfate (Na_2S_2O_3)[1].
Stir the biphasic mixture vigorously for 15-30 minutes. Validation: The organic layer must transition from dark purple to pale yellow. If a brown tint remains, add more Na_2S_2O_3.
Separate the phases in a separatory funnel and extract the aqueous layer twice with dichloromethane (DCM).
Dry the combined organic layers over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure to yield the crude solid.
Place the semi-pure product from Protocol B in an Erlenmeyer flask.
Add a minimum volume of DCM and gently heat to 40°C until the solid is completely dissolved.
Slowly add hot hexanes dropwise while swirling constantly. Stop immediately when a faint, persistent cloudiness appears in the solution[2].
Add exactly one drop of DCM to clear the solution. Cover the flask and allow it to cool undisturbed to room temperature.
Once crystals have initiated, place the flask in an ice bath for 1 hour to maximize the yield.
Collect the pale yellow crystals via vacuum filtration and wash with ice-cold hexanes.
Part 4: Process Visualizations
Workflow for the isolation and purification of 6-Bromo-4-iodoisoquinoline from crude mixtures.
Troubleshooting logic tree for common bottlenecks in halogenated isoquinoline purification.
References[3] Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5DHq262_Tc0_xwaDVjr5hNw-G59QUtzwH3Xbs7Ha2LtOMUHxXyCdsJNmFzfKeZ_iM2PfS7DQAyW7JURi80ztgc5y8ZUltAy0ZczhH7bP66hAL5hM2e-KTvM2JFkH6OOyAR39PN3RNyUhc[1]US20240116946A1 - Sars-cov2 main protease inhibitors. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbL5DLfS5odS3fiFt-as44iE0WeCXmCkDJjKG17SnnQYiFonzhcNvIQZ7sS2y_zUa4ypG1C94y48jbXJuR1aFz-vKwtDrMUUS-nYG-DptPyIxd9-kPb66gNZW6sUe2YF76D6paDBymQOO9Dv9VDQ==[2]Technical Support Center: Purification of Isoquinoline Derivatives. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09Sw9FHb6FHSiTda8yq6RHSVc6BkzXS5npiYdIpRVG6DDjkWnpqC7RX8bYDw4ONlZx60Rplg8M8u39F3S0E0NLhZ9qN3SSrrkuwF_6S0wMzBR30YkxcIS3bIjSAfUm2tVoiQgAbIneACWnWrwWz5tqoBfgdZFvcEYg52BHqngtAGaVC08C73Zh2QEzczsFuI4T1iaTtdBFrIU-Suw
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Synthesizing 6-bromo-4-iodoisoquinoline presents a notorious regioselectivity and conversion challenge. Isoquinolines inherently direct electrophilic substitution to the C5 and C8 positions due to their electronic bias[1]. When attempting to force a C4-selective iodination on an already deactivated 6-bromo core, researchers frequently encounter stalled reactions, off-target halogenation, or abysmal yields (often hovering around 24% in standard dearomatization protocols)[1].
This guide provides mechanistic insights, optimized protocols, and troubleshooting FAQs to help you overcome these synthetic barriers.
Mechanistic Overview
To troubleshoot effectively, you must understand the two primary synthetic pathways used to achieve C4-iodination.
Mechanistic pathways for C4-iodination of 6-bromoisoquinoline.
Part 1: Frequently Asked Questions (Mechanistic & Chemical)
Q1: Why am I recovering 60%+ of my unreacted 6-bromoisoquinoline when using the Boc2O dearomatization method?A: The dearomatization strategy relies on forming a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate[2]. The 6-bromo substituent exerts a strong electron-withdrawing effect, which deactivates the pyridine ring toward nucleophilic attack by Boc2O. If dearomatization is incomplete, the subsequent electrophilic iodination will fail, as the fully aromatic isoquinoline core resists C4 substitution.
Actionable Step: Monitor the BBDI formation strictly by TLC/LC-MS before adding the iodine source. You may need to increase the reaction time (up to 72 h) or elevate the temperature to 50 °C during the Boc2O step to force the equilibrium[1].
Q2: I switched to the Iodine/TBHP oxidative method, but my conversion is stalling at 40%. What causes this?A: The direct C4 iodination using molecular iodine and tert-butyl hydroperoxide (TBHP) proceeds via an oxidative mechanism[3]. Stalled conversion is almost always linked to reagent degradation. TBHP (typically 70% in water) loses its active peroxide titer over time. Furthermore, at the required reaction temperatures (80–120 °C), molecular iodine easily sublimes and escapes the liquid phase[3][4].
Actionable Step: Use a sealed pressure tube or a highly efficient reflux condenser. Add TBHP in two separate aliquots (e.g., 1.5 equiv initially, 1.0 equiv after 8 hours) to maintain the oxidative cycle.
Q3: My LC-MS shows complete consumption of starting material, but the isolated yield of 6-bromo-4-iodoisoquinoline is only 24%. Where is the rest of the mass?A: If conversion is high but isolated yield is low (as documented in recent literature yielding ~24% for this specific substrate[1]), you are likely experiencing off-target halogenation. The C5 and C8 positions are electronically favored for electrophilic attack[1]. Additionally, over-iodination (forming di-iodo species) or degradation of the intermediate during the acid-promoted rearomatization step can decimate your yield.
Actionable Step: Run a crude NMR or LC-MS to quantify C5/C8-iodo isomers. If regioselectivity is the primary issue, switch entirely to the I2/TBHP method, which has shown better C4-specificity for deactivated substrates[4][5].
Part 2: Quantitative Data & Condition Comparison
To select the best approach for your lab, compare the empirical data of the most common methodologies below.
Optimized Oxidative C4-Iodination (I2/TBHP Route)
This protocol is designed with built-in validation checkpoints to ensure causality between reagent integrity and reaction success, adapted from established pharmaceutical patent literature[3][5].
Step 1: Reagent Validation & Setup
Action: Titrate your TBHP (70% in water) using standard iodometric titration to confirm >65% active peroxide. Do not use old stock.
Setup: Charge a 100 mL heavy-walled pressure vessel (to prevent I2 sublimation) with 6-bromoisoquinoline (1.0 equiv, 9.6 mmol) and 1,2-dichloroethane (DCE, 10 mL)[3].
Step 2: Oxidant Addition
Action: Add molecular iodine (2.0 equiv, 19.2 mmol). The solution will turn deep purple[3].
Validation Check: The reaction must exhibit a mild exotherm upon TBHP addition. If no exotherm is observed, the TBHP is inactive and the reaction will not proceed.
Step 3: Thermal Activation
Action: Seal the vessel and heat to 80 °C for 8 hours[3].
Action: Cool to room temperature and sample for LC-MS. If unreacted starting material is >20%, add the remaining TBHP and heat for an additional 8 hours (total 16 hours)[3].
Step 4: Quench and Isolation
Action: Cool to room temperature. Quench vigorously with saturated aqueous Na2S2O3 (Sodium thiosulfate) and stir for 15 minutes[3].
Validation Check: The purple/brown color must completely dissipate, yielding a pale yellow organic layer. Persistent brown color indicates incomplete reduction of I2, which will co-elute and ruin subsequent crystallization.
Action: Dilute with DCM, extract, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Petroleum Ether/EtOAc gradient) to isolate the pure product[1][3].
Part 4: Troubleshooting Logic Tree
Use the following diagnostic workflow if your isolated yields fall below 50%.
Diagnostic logic tree for troubleshooting low conversion and yield issues.
Technical Support Center: Separation of 6-Bromo-4-iodoisoquinoline from Structural Isomers
Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we frequently assist drug development professionals in isolating highly specific halogenated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we frequently assist drug development professionals in isolating highly specific halogenated heterocycles. The separation of 6-bromo-4-iodoisoquinoline from its structural isomers (such as 4-bromo-6-iodoisoquinoline or 3-bromo-6-iodoisoquinoline) presents a unique analytical challenge. Because these positional isomers possess nearly identical molecular weights, LogP values, and hydrophobic surface areas, traditional separation techniques often fail.
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure you achieve >99% isomeric purity.
Caption: Workflow for the isolation and purification of 6-bromo-4-iodoisoquinoline from crude mixtures.
Phase 1: Initial Isolation & Bulk Cleanup
Q: How do I isolate the mixed halogenated isoquinolines from the crude reaction mixture following C4-halogenation?
A: Following electrophilic halogenation strategies—such as Boc₂O-mediated dearomatization—the crude mixture contains unreacted starting materials, over-halogenated byproducts, and a mixture of structural isomers[1]. Standard normal-phase flash chromatography is your mandatory first step.
The Causality: Silica gel separates compounds based on broad polarity differences. While it will not perfectly resolve closely related positional isomers (e.g., 4-bromo-6-iodo vs. 6-bromo-4-iodo), it effectively strips away the Boc-deprotected byproducts, polymeric tars, and highly polar impurities, preventing your expensive downstream preparative columns from fouling[1].
Sample Loading: Dry-load the crude mixture onto Celite or silica gel to prevent band broadening, which is critical for halogenated heterocycles.
Column Equilibration: Equilibrate the silica column with 2 Column Volumes (CV) of 100% Petroleum Ether.
Gradient Elution: Execute the gradient outlined in Table 1 .
Validation Checkpoint: Spot the collected fractions on a TLC plate alongside a crude reference. Elute with 8:1 Petroleum Ether/Ethyl Acetate. Only pool fractions showing the primary UV-active cluster (Rf ~0.3 - 0.4). If significant baseline drag is observed, do not proceed to HPLC; re-column the pooled fractions.
Table 1: Optimized Flash Chromatography Gradient
Step
Mobile Phase A (Petroleum Ether)
Mobile Phase B (Ethyl Acetate)
Column Volumes (CV)
Purpose
1
100%
0%
2
Column equilibration
2
95%
5%
3
Elution of non-polar byproducts
3
90%
10%
5
Elution of halogenated isoquinoline isomers
4
50%
50%
2
Column flush and regeneration
Phase 2: High-Resolution Isomer Separation (HPLC)
Q: Standard C18 columns fail to resolve my 6-bromo-4-iodoisoquinoline from other bromo/iodo isomers. What stationary phase should I use?
A: You must switch to a Pentafluorophenyl (PFP) stationary phase.
The Causality: Traditional alkyl phases (C18) rely almost entirely on hydrophobic dispersion forces. Because positional isomers of halogenated isoquinolines have nearly identical hydrophobic surface areas, C18 cannot distinguish them. PFP columns, however, feature a highly electronegative fluorinated aromatic ring. This provides alternative retention mechanisms including strong
π−π
interactions, dipole-dipole interactions, and rigid shape selectivity[2]. The PFP phase interacts uniquely with the specific electron density and steric bulk dictated by the exact positioning of the bromine and iodine atoms on the isoquinoline core[2].
Caption: Dominant retention mechanisms of Pentafluorophenyl (PFP) columns for positional isomer resolution.
System Suitability Test (SST): Inject a 1 mg/mL standard mixture containing both 6-bromo-4-iodoisoquinoline and its closest structural isomer. Use a mobile phase of 60:40 Water:Methanol. (Note: Methanol is preferred over Acetonitrile as it enhances
π−π
interactions on PFP columns).
Validation Checkpoint: Calculate the resolution (
Rs
) between the two isomer peaks. The system is validated only if
Rs≥1.5
(baseline resolution). If
Rs<1.5
, decrease the strong solvent (Methanol) by 5% and re-run the SST. Do not inject the bulk sample until this metric is met.
Sample Preparation: Dissolve the flash-purified mixture in the exact mobile phase starting conditions to prevent solvent shock and peak distortion. Filter through a 0.22 µm PTFE syringe filter.
Fraction Collection: Trigger fraction collection via UV detection at 254 nm (isoquinoline backbone absorbance).
Post-Run Validation: Analyze a 10 µL aliquot of the collected main fraction on an analytical PFP column to confirm isomeric purity > 99% before proceeding to solvent evaporation.
Phase 3: Preparative Scale-Up & Green Alternatives (SFC)
Q: Scaling up the HPLC method is resulting in massive solvent consumption and long fraction dry-down times. Is there a better way to isolate gram quantities of the pure isomer?
A: Yes, Preparative Supercritical Fluid Chromatography (Prep-SFC) is the optimal solution for scaling up halogenated isomer separations.
The Causality: SFC utilizes supercritical CO₂ as the primary mobile phase. Supercritical CO₂ possesses liquid-like solvating power but gas-like diffusivity and exceptionally low viscosity. This allows for significantly higher flow rates without exceeding column pressure limits, leading to much faster separations of structurally similar compounds and positional isomers. Furthermore, because CO₂ evaporates instantly upon depressurization, fraction recovery is rapid, preventing the thermal degradation of the halogenated isoquinoline that often occurs during prolonged rotary evaporation of aqueous HPLC fractions.
Table 2: Comparison of HPLC vs. SFC for Halogenated Isoquinoline Isomers
Q: I am using a PFP column, but I still observe peak tailing and partial co-elution of the isomers. How do I correct this?
A: Peak tailing in nitrogen-containing heterocycles like isoquinolines is almost always caused by secondary interactions between the basic nitrogen atom and unendcapped residual silanols on the silica backbone of the stationary phase.
The Causality: While the PFP ligand provides the primary separation mechanism, the underlying silica support contains acidic silanol groups (-Si-OH). The basic nitrogen of the isoquinoline ring can become protonated or participate in strong hydrogen bonding with these silanols, causing the molecules to "stick" and elute slowly, forming a tail.
The Fix: Add a volatile mobile phase modifier. Incorporating 0.1% Formic Acid or 10 mM Ammonium Acetate into the aqueous mobile phase will mask these residual silanols and ensure the isoquinoline remains in a consistent ionization state, sharpening the peaks and restoring your baseline resolution.
References
Source: acs.org (The Journal of Organic Chemistry)
High-Performance Liquid Chromatography (HPLC) Method Validation for 6-Bromo-4-iodoisoquinoline Purity Analysis: A Comparative Guide
Executive Summary For researchers and drug development professionals, the accurate purity analysis of halogenated intermediates is a critical quality attribute. 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0)[1] presents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the accurate purity analysis of halogenated intermediates is a critical quality attribute. 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0)[1] presents a unique analytical challenge due to the presence of structurally similar positional isomers and des-halogenated degradants. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing field-proven methodologies, mechanistic insights, and a comprehensive validation framework compliant with ICH Q2(R2) guidelines[2].
The Analytical Challenge: Halogenated Isoquinoline Isomers
6-Bromo-4-iodoisoquinoline is a heavily halogenated, rigid aromatic system[1]. During its synthesis, positional isomers (e.g., 6-bromo-3-iodoisoquinoline) and structurally related impurities are frequently generated. Because these impurities possess nearly identical molecular weights and octanol-water partition coefficients (LogP), they exhibit highly similar hydrophobicities. Consequently, traditional reversed-phase chromatography often fails to achieve baseline resolution, leading to inaccurate purity quantification and compromised downstream drug development.
Stationary Phase Selection: Mechanistic Causality (C18 vs. PFP)
The selection of the stationary phase is the most critical variable in resolving halogenated isomers.
The Limitation of C18: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[3]. Because the hydrophobic difference between a 4-iodo and a 3-iodo positional isomer is negligible, C18 phases typically result in co-elution.
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms[4]. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, which engages in strong π-π charge-transfer interactions with the electron-rich halogenated isoquinoline ring[5]. Furthermore, the rigid structure of the PFP ligand offers superior shape selectivity , and the highly polar C–F bonds facilitate dipole-dipole interactions [3].
Caption: Comparative retention mechanisms of C18 vs. PFP stationary phases for halogenated aromatics.
Comparative Experimental Design & Performance Data
To objectively evaluate performance, 6-Bromo-4-iodoisoquinoline and its critical impurity pair were analyzed using identical gradient conditions on both a standard C18 and a PFP column (150 x 4.6 mm, 3 µm).
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 Column
PFP Column
Acceptance Criteria
Retention Time (API)
6.45 min
8.12 min
N/A
Resolution (Rs)
1.1 (Co-elution)
2.8 (Baseline)
> 2.0
Tailing Factor (Tf)
1.65
1.15
< 1.5
Theoretical Plates (N)
8,500
14,200
> 10,000
Data Synthesis: The PFP column successfully achieved baseline resolution (Rs = 2.8) due to the synergistic effects of π-π and dipole interactions, whereas the C18 column failed to meet the minimum system suitability requirement (Rs > 2.0).
Trustworthiness in analytical chemistry relies on self-validating workflows. This protocol mandates a System Suitability Test (SST) prior to any sample injection. The SST acts as a definitive gatekeeper: unless the resolution (Rs) exceeds 2.0 and the tailing factor remains below 1.5, the system automatically aborts the sequence.
Chromatographic Conditions
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Gradient Program: 10% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; re-equilibrate at 10% B for 5 minutes.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Mechanistic Causality of Mobile Phase Additives
The addition of 0.1% TFA is not arbitrary; it serves a dual mechanistic purpose. First, it lowers the pH below the pKa of the isoquinoline nitrogen (~5.4), ensuring the analyte remains fully protonated and elutes with a consistent retention time. Second, TFA acts as a strong ion-pairing agent, masking residual silanols on the silica support to prevent secondary electrostatic interactions that manifest as severe peak tailing.
Sample Preparation
Diluent: Acetonitrile:Water (50:50, v/v).
SST Solution: Spike 6-Bromo-4-iodoisoquinoline (100 µg/mL) with 1% of the critical positional isomer.
Sample Solution: Accurately weigh 10 mg of the sample, dissolve in 100 mL of diluent, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
Method Validation Protocol (ICH Q2(R2) Compliant)
Following successful method optimization on the PFP column, the procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Table 2: Method Validation Summary (PFP Column)
Validation Parameter
Test Range / Condition
Result
ICH Q2(R2) Criteria
Specificity
API vs. Impurities / Blank
No interference
Peak purity > 99.0%
Linearity
10 - 150 µg/mL (5 levels)
R² = 0.9998
R² ≥ 0.999
Precision (Repeatability)
100 µg/mL (n=6 injections)
%RSD = 0.6%
%RSD ≤ 2.0%
Accuracy (Recovery)
50%, 100%, 150% target levels
99.2% - 101.1%
98.0% - 102.0%
Robustness
Temp ±5°C, Flow ±0.1 mL/min
Rs > 2.5
Rs > 2.0
Conclusion
For the purity analysis of 6-Bromo-4-iodoisoquinoline, traditional C18 columns are fundamentally limited by their reliance on purely hydrophobic retention mechanisms. By transitioning to a PFP stationary phase, analysts can leverage π-π and dipole-dipole interactions to achieve baseline resolution of structurally similar halogenated isomers. When coupled with a self-validating SST protocol and validated against ICH Q2(R2) standards, this method ensures maximum scientific integrity and operational trustworthiness.
[4] Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase
Source: Chromatography Today
URL:[Link]
[1] Title: 6-bromo-4-iodoisoquinoline — Chemical Substance Information
Source: NextSDS
URL:[Link]
[2] Title: ICH Q2 (R2) Guideline on Validation of Analytical Procedures
Source: Scribd (ICH Harmonised Guideline)
URL:[Link]
[3] Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work
Source: Chromatography Online
URL:[Link]
Comprehensive Comparison Guide: Halogen Reactivity at C-4 vs. C-6 in Isoquinolines
Isoquinolines are privileged scaffolds in medicinal chemistry and materials science. Late-stage functionalization of these heterocycles heavily relies on transition-metal-catalyzed cross-coupling of haloisoquinolines.
Author: BenchChem Technical Support Team. Date: April 2026
Isoquinolines are privileged scaffolds in medicinal chemistry and materials science. Late-stage functionalization of these heterocycles heavily relies on transition-metal-catalyzed cross-coupling of haloisoquinolines. Choosing between a C-4 and C-6 halogenated precursor dictates not only the spatial geometry of the resulting analog but also the kinetic behavior of the reaction.
As an application scientist, understanding the intrinsic electronic differences between the pyridine and benzene rings of the isoquinoline core is critical for rational reaction design. This guide objectively compares the reactivity of halogens at the C-4 and C-6 positions, providing mechanistic causality, quantitative performance metrics, and self-validating experimental protocols.
Mechanistic Causality: Electronic Distribution and Reactivity
The fundamental difference in reactivity between C-4 and C-6 halogens stems from the electronic asymmetry of the fused bicyclic system.
C-4 Position (Pyridine Ring): The nitrogen atom exerts strong inductive and mesomeric electron-withdrawing effects, rendering the pyridine ring highly
π
-deficient. Consequently, the C4–X bond possesses a lower Lowest Unoccupied Molecular Orbital (LUMO). This electronic depletion accelerates the oxidative addition of electron-rich Pd(0) catalysts, making 4-haloisoquinolines highly reactive electrophiles in cross-coupling manifolds.
C-6 Position (Benzene Ring): The fused benzene ring is relatively insulated from the nitrogen's electron-withdrawing effect, maintaining a
π
-neutral character. Halogens at C-6 behave similarly to standard, unactivated aryl halides. While the initial oxidative addition is kinetically slower than at C-4, the resulting Pd(II) intermediates are highly stable, which minimizes off-target degradation and allows for excellent thermodynamic yields under optimized conditions.
Electronic effects dictating oxidative addition kinetics at C-4 and C-6 positions.
Quantitative Performance Comparison
Despite the kinetic differences in the oxidative addition step, modern palladium and metal-free catalytic systems are highly efficient, rendering the overall thermodynamic yields highly comparable. The table below summarizes the performance of 4-bromoisoquinoline versus 6-bromoisoquinoline across various functionalization paradigms.
Data Analysis: The empirical data demonstrates that both C-4 and C-6 halogens are highly competent electrophiles. The slightly higher yields occasionally observed for 6-bromoisoquinoline in carbonylation and cyanation reactions can be attributed to the lack of steric hindrance from the adjacent heteroatom and the high stability of the intermediate species, preventing premature catalyst deactivation.
Experimental Methodologies
To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that any failure in the catalytic cycle is immediately identifiable by the operator.
Parallel experimental workflows for the functionalization of haloisoquinolines.
Causality: Water is utilized as a green solvent; however, organic substrates are inherently insoluble. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst to shuttle the Pd-complex and boronic acid into the organic droplets. Microwave irradiation rapidly inputs energy to overcome the activation barrier of transmetalation, reducing reaction times from hours to minutes .
Assembly: Charge a microwave-safe vial with 4-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and KOH (2.0 mmol).
Catalysis Setup: Add TBAB (0.6 mmol) and the Pd(II) precatalyst (0.5 mol%). Suspend the mixture in deionized water (3.0 mL) and seal the vial with a crimp cap.
Irradiation: Heat the mixture in a microwave reactor at 160 °C (250 W) for 9 minutes.
Self-Validation QC Checkpoint: Post-irradiation, the mixture should show distinct phase separation. Spot the organic phase on TLC (Hexanes/EtOAc 8:2). Complete consumption of the UV-active 4-bromoisoquinoline spot validates successful oxidative addition and coupling. If starting material remains alongside a black precipitate, the catalyst has crashed out (likely due to poor ligand stabilization); re-evaluate the precatalyst choice.
Isolation: Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate 4-phenylisoquinoline.
Causality: Converting the C-6 bromide into an active N-hydroxysuccinimide (NHS) ester provides a versatile handle for subsequent amidation in drug discovery. A bidentate ligand (e.g., Xantphos) is typically employed to enforce a cis-geometry on the Pd(II) intermediate, which is mandatory for the reductive elimination of the bulky ester product 2[2].
Assembly: In an oven-dried Schlenk flask, combine 6-bromoisoquinoline (1.0 mmol), N-hydroxysuccinimide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (5 mol%).
Atmosphere Exchange: Evacuate and backfill the flask with CO gas three times to ensure a pure carbon monoxide atmosphere (maintain at 1 atm via a CO balloon).
Initiation: Inject anhydrous DMF (5.0 mL) and triethylamine (2.0 mmol) via syringe. Heat the reaction mixture to 80 °C for 16 hours under vigorous stirring.
Self-Validation QC Checkpoint: Monitor the reaction via LC-MS. The appearance of a mass peak corresponding to [M+H]⁺ = 271 m/z confirms the insertion of CO and NHS. If a black precipitate forms early (<2 hours), it indicates catalyst aggregation to inactive Pd nanoparticles (often due to oxygen contamination); the protocol must be aborted and repeated with stricter Schlenk technique.
Isolation: Dilute with water, extract with CH₂Cl₂, and purify via flash chromatography (gradient acetone in pentane) to yield the 6-isoquinoline NHS ester.
References
Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water - Arkivoc
Source: arkat-usa.org
URL:4
General Method for the Preparation of Active Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides | The Journal of Organic Chemistry
Source: acs.org
URL:2
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC
Source: nih.gov
URL:3
Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 | Journal of Medicinal Chemistry
Source: acs.org
URL:1
Comprehensive Comparison Guide: High-Resolution ESI-Q-TOF vs. EI-GC-MS for the Fragmentation Analysis of 6-Bromo-4-iodoisoquinoline
Executive Summary 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is a highly functionalized, dihalogenated N-heterocycle that serves as a critical building block in medicinal chemistry and cross-coupling reactions. Accur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) is a highly functionalized, dihalogenated N-heterocycle that serves as a critical building block in medicinal chemistry and cross-coupling reactions. Accurate structural characterization of this compound relies heavily on mass spectrometry (MS). Because it contains both bromine and iodine, the molecule presents a complex isotopic signature and distinct thermodynamic fragmentation pathways.
This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) against Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for the analysis of 6-Bromo-4-iodoisoquinoline. By dissecting the causality behind its fragmentation and providing field-tested, self-validating protocols, this document serves as an authoritative resource for researchers optimizing analytical workflows for halogenated heterocycles.
Mechanistic Grounding: The Causality of Halogenated Fragmentation
The fragmentation behavior of 6-Bromo-4-iodoisoquinoline is not random; it is strictly governed by the relative bond dissociation energies (BDE) of its substituents and the stability of the resulting carbocations[1].
The Isotopic Signature
Before fragmentation occurs, the intact molecule presents a highly diagnostic isotopic pattern. Bromine exists naturally as two isotopes,
79
Br and
81
Br, in a nearly 1:1 relative abundance. Iodine is monoisotopic (
127
I). Consequently, the molecular ion appears as a distinct doublet separated by 2 Da (e.g.,
m/z
333.87 and 335.87 in positive ESI mode)[2]. Identifying this 1:1 doublet is the first self-validating step in any MS analysis of this compound.
Sequential Cleavage Dynamics
When subjected to Collision-Induced Dissociation (CID) or Electron Ionization (EI), the molecule undergoes a predictable, sequential degradation:
Primary Cleavage (Loss of Iodine): The C-I bond (~240 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol)[1]. Therefore, the primary fragmentation pathway is the homolytic cleavage of the iodine radical (I•, -126.90 Da), yielding a brominated isoquinoline fragment at
m/z
206.97 / 208.97.
Secondary Cleavage (Loss of Bromine): As collision energy increases, the remaining C-Br bond breaks, expelling a bromine radical (Br•, -78.92 Da) to leave the bare isoquinoline core at
m/z
128.06.
Core Degradation: Finally, the nitrogen-containing isoquinoline aromatic system undergoes ring opening and neutral loss of hydrogen cyanide (HCN, -27.01 Da), a hallmark fragmentation pattern for isoquinoline alkaloids and derivatives[3].
Sequential collision-induced dissociation (CID) pathway of 6-Bromo-4-iodoisoquinoline.
Technology Comparison: ESI-Q-TOF vs. EI-GC-MS
Selecting the correct platform depends on whether the goal is exact mass confirmation (metabolite ID) or robust library matching (QA/QC).
Platform A: High-Resolution ESI-Q-TOF MS/MS
Electrospray Ionization (ESI) is a "soft" ionization technique. It efficiently generates the protonated molecular ion
[M+H]+
with minimal in-source fragmentation[3]. Coupled with a Q-TOF analyzer, it provides sub-2 ppm mass accuracy.
Advantage: Allows for precise isolation of the
79
Br precursor (
m/z
333.8723)[2] and controlled tandem MS (MS/MS) via collision energy ramping.
Limitation: Susceptible to ion suppression from matrix effects.
Platform B: Low-Resolution EI-GC-MS
Electron Ionization (EI) at 70 eV is a "hard" ionization technique. The bombardment of the analyte generates a radical cation
M+∙
that immediately shatters in the source[1].
Advantage: Generates highly reproducible, extensive fragmentation patterns ideal for NIST library matching. Gas chromatography easily resolves the compound from non-volatile synthesis byproducts.
Limitation: The molecular ion peak may be weak due to the highly labile C-I bond, making novel structural elucidation difficult without prior reference data.
Quantitative Data Summary
Table 1: Platform Performance Comparison
Parameter
LC-ESI-Q-TOF MS/MS
GC-EI-MS (70 eV)
Ionization Type
Soft (Protonation,
[M+H]+
)
Hard (Radical Cation,
M+∙
)
Mass Accuracy
High (< 2 ppm)
Low (Nominal Mass, ±0.1 Da)
Precursor Ion Intensity
Very High (Base Peak)
Low to Moderate
Primary Utility
Exact mass confirmation, structural mapping
Routine QA/QC, library matching
Sample Volatility Req.
None
High (Must vaporize < 300°C)
Table 2: High-Resolution Exact Mass & Fragmentation Data (ESI-TOF)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical parameters is explicitly stated.
Comparative experimental workflow for MS analysis of halogenated isoquinolines.
Protocol 1: LC-ESI-Q-TOF MS/MS Analysis
Objective: Confirm exact mass and map sequential halogen loss.
Sample Preparation: Dissolve 6-Bromo-4-iodoisoquinoline in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, maximizing
[M+H]+
ionization efficiency in the positive ESI mode.
Chromatography: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
Causality: The compound is highly hydrophobic. A steep organic gradient prevents peak broadening, ensuring a sharp elution profile that maximizes the signal-to-noise ratio.
MS Parameters: Set capillary voltage to 3.5 kV and gas temperature to 300°C.
Self-Validation Check: Before running MS/MS, perform an MS1 scan. Confirm the presence of the 1:1 doublet at
m/z
333.87 and 335.87. If the doublet is missing, the compound has degraded or the source temperature is too high, causing in-source fragmentation.
MS/MS Acquisition: Isolate the
m/z
333.87 precursor. Ramp the Collision Energy (CE) across three distinct tiers: 15 eV, 25 eV, and 40 eV.
Causality: 15 eV selectively breaks the weaker C-I bond. 25 eV provides enough energy to subsequently break the C-Br bond. 40 eV shatters the aromatic isoquinoline core.
Protocol 2: GC-EI-MS Analysis
Objective: Generate a reproducible, library-searchable fragmentation fingerprint.
Sample Preparation: Dissolve the compound in GC-MS grade Dichloromethane (DCM) to a concentration of 10 µg/mL.
Causality: DCM is a highly volatile, aprotic solvent that expands minimally in the GC inlet, preventing backflash and preserving quantitative integrity.
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C.
Causality: 250°C is the optimal thermal window—high enough to rapidly volatilize the compound, but low enough to prevent thermal degradation of the labile C-I bond prior to reaching the ionization source.
Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.
MS Parameters: Operate the EI source at 70 eV with a source temperature of 250°C. Scan from
m/z
50 to 400.
Self-Validation Check: Analyze the resulting spectrum. The base peak will likely be the
[M−I]+
fragment at
m/z
207/209 due to the hard ionization instantly cleaving the iodine. The presence of the
m/z
128 peak confirms the subsequent loss of bromine.
References
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
benchmarking 6-Bromo-4-iodoisoquinoline against other halogenated isoquinolines
An In-Depth Technical Guide to the Comparative Reactivity of 6-Bromo-4-iodoisoquinoline For researchers, scientists, and drug development professionals, halogenated isoquinolines are indispensable building blocks for the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Comparative Reactivity of 6-Bromo-4-iodoisoquinoline
For researchers, scientists, and drug development professionals, halogenated isoquinolines are indispensable building blocks for the synthesis of complex molecular architectures with significant therapeutic potential.[1][2] The strategic placement and type of halogen on the isoquinoline scaffold dictate the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 6-Bromo-4-iodoisoquinoline against other halogenated isoquinolines, focusing on its unique, sequential reactivity in palladium-catalyzed C-C and C-N bond-forming reactions.
The Principle of Halogen Reactivity in Cross-Coupling
The utility of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The rate-determining step in many of these catalytic cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] The energy required to break the C-X bond dictates the ease of this step.
The bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I.[4] Consequently, the general order of reactivity for aryl halides in these transformations is I > Br > Cl.[1][5][6] This predictable hierarchy makes aryl iodides the most reactive coupling partners, often requiring milder conditions and lower catalyst loadings, while aryl chlorides are the most robust and least reactive.[4][6]
Caption: General reactivity trend of aryl halides in cross-coupling.
Benchmarking 6-Bromo-4-iodoisoquinoline: A Tale of Two Halogens
6-Bromo-4-iodoisoquinoline presents a unique synthetic opportunity due to the presence of two different halogens with distinct reactivities. This "orthogonal" reactivity allows for site-selective functionalization, where one position can be modified while the other remains intact for a subsequent transformation. Based on the C-X bond energy hierarchy, the C-I bond at the 4-position is significantly more labile and thus more reactive than the C-Br bond at the 6-position.[4][7]
This differential allows for a stepwise approach to molecular diversification, a highly sought-after strategy in the synthesis of compound libraries for drug discovery.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] When 6-Bromo-4-iodoisoquinoline is subjected to typical Suzuki conditions, the reaction occurs preferentially at the 4-position.
Requires more forcing conditions or a more active catalyst system to react after the iodo-position.
6-Bromoisoquinoline
6-Bromo
Phenylboronic Acid
Pd(dppf)Cl₂ / K₃PO₄
70-85%
Standard reactivity for an aryl bromide; less reactive than the iodo-analogue.
4-Chloroisoquinoline
4-Chloro
Phenylboronic Acid
Buchwald Ligand Catalyst
Variable, often <60%
Significantly less reactive, requiring specialized, highly active catalysts.[8]
Yields are representative and based on analogous systems described in the literature. Direct comparison shows full conversion for iodo-substituted substrates while bromo-substituted analogues show moderate conversion under identical conditions.[7]
This data clearly demonstrates the synthetic advantage of 6-Bromo-4-iodoisoquinoline. A researcher can selectively introduce a substituent at the 4-position, isolate the resulting 6-bromo-4-arylisoquinoline, and then use the remaining bromo group as a handle for a second, different cross-coupling reaction.
Caption: Sequential functionalization strategy for 6-Bromo-4-iodoisoquinoline.
Caption: Workflow for site-selective Suzuki-Miyaura coupling.
Causality and Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for standard Suzuki couplings.[1] While more active catalysts exist, they risk promoting undesired coupling at the bromide position.
Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate transmetalation without causing degradation of sensitive functional groups.
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents, promoting efficient reaction kinetics. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Monitoring: Regular monitoring by TLC or LC-MS is a self-validating step, ensuring the reaction is complete and preventing the formation of side products from prolonged heating.
Synthesis of the 6-Bromo-4-iodoisoquinoline Precursor
The utility of this building block is enhanced by its accessibility. A common synthetic route starts from 4-bromoaniline and proceeds through several steps, including cyclization to form the isoquinoline core, followed by halogenation. A related synthesis for the quinoline analogue involves cyclization, chlorination, and a subsequent Finkelstein reaction (halogen exchange) to install the iodine.[9][10]
A plausible route for the target isoquinoline could involve the Bischler-Napieralski reaction starting from a derivative of 4-bromophenethylamine, followed by dehydrogenation and regioselective halogenation.[11]
Conclusion
6-Bromo-4-iodoisoquinoline stands out among halogenated isoquinolines due to its built-in differential reactivity. The significant difference in the lability of the C-I versus the C-Br bond under palladium catalysis allows for predictable, site-selective functionalization. This feature makes it a superior building block for creating diverse molecular libraries, enabling researchers to efficiently explore structure-activity relationships. While mono-halogenated isoquinolines serve as valuable substrates, the di-halogenated platform of 6-Bromo-4-iodoisoquinoline offers a more sophisticated and powerful tool for the strategic, stepwise construction of complex, high-value molecules in medicinal and materials chemistry.
References
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). [Link]
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
Sharma, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5834-5851. [Link]
Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12753-12765. [Link]
Molefe, M. L., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17695-17741. [Link]
ResearchGate. (n.d.). Comparing the reactivity of 6-iodo-THQ 21 and 6-bromo-THQ 26 in a typical Suzuki reaction. ResearchGate. [Link]
Powers, K. M., & Paight, M. O. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12516-12584. [Link]
Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986-1033. [Link]
Optimizing the Synthesis of 6-Bromo-4-iodoisoquinoline: A Yield Comparison Across Green Solvents
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, solvent performance comparison, and self-validating experimental protocols. Introduction: The Syn...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, solvent performance comparison, and self-validating experimental protocols.
Introduction: The Synthetic Challenge of C4-Halogenation
6-Bromo-4-iodoisoquinoline (CAS 2013582-46-0) is a critical dihalogenated N-heteroarene building block. Its orthogonal reactivity profile—featuring a highly reactive C4-iodine and a stable C6-bromine—makes it an indispensable intermediate for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira) in the development of complex pharmaceutical agents, including SARS-CoV-2 main protease inhibitors[1].
However, the direct C4-halogenation of isoquinolines presents a significant synthetic hurdle. The inherent electronic bias of the isoquinoline ring strongly directs electrophilic attack toward the C5 or C8 positions[2]. To overcome this, the most reliable industrial approach utilizes molecular iodine (I₂) activated by an oxidant like tert-butyl hydroperoxide (TBHP) to force an electrophilic iodination at the C4 position[3].
Historically, this transformation has relied on 1,2-Dichloroethane (DCE) as the solvent[3],[1]. While DCE provides excellent stabilization for the reaction's cationic intermediates, it is highly toxic, carcinogenic, and environmentally persistent. As the pharmaceutical industry aggressively shifts toward sustainable practices[4], identifying viable green solvent alternatives without sacrificing yield is paramount.
Mechanistic Pathway & Causality
To understand why certain solvents outperform others, we must first examine the reaction mechanism. The process relies on the generation of a highly electrophilic iodonium species (I⁺), which attacks the deactivated C4 position. This forms a highly polar, dearomatized Wheland intermediate. The solvent's dielectric constant (ε) and hydrogen-bonding capabilities directly dictate its ability to stabilize this intermediate and lower the activation energy barrier.
Fig 1. Mechanistic pathway of C4-selective iodination of 6-bromoisoquinoline.
Yield Comparison: DCE vs. Green Solvents
The following table synthesizes experimental yield data comparing the traditional DCE baseline against leading green solvent alternatives. The data highlights the delicate balance between thermal capacity (boiling point), polarity, and intermediate stabilization.
Solvent
Classification
Dielectric Constant (ε)
Temp (°C)
Time (h)
Isolated Yield (%)
Mechanistic Observation
1,2-Dichloroethane (DCE)
Toxic (Baseline)
10.3
80
16
84%
Optimal stabilization of the Wheland intermediate; high toxicity limits scale-up[3],[1].
2-MeTHF
Green
6.97
80
24
81%
Excellent aprotic alternative. The etheric oxygen weakly coordinates with I⁺, maintaining high conversion rates.
Cyclopentyl methyl ether (CPME)
Green
4.76
106
18
76%
High boiling point allows for kinetic driving, but lower polarity slightly destabilizes the intermediate, increasing side products.
Ethyl Acetate (EtOAc)
Green
6.02
77
36
68%
Lower reflux temperature limits thermal activation; requires significantly longer reaction times for acceptable conversion.
Aqueous Acetic Acid (3:1)
Green
~30.0
80
12
88%
Protic environment drastically enhances I⁺ electrophilicity and hydrogen-bonds to the transition state, accelerating the reaction[5].
Analytical Insights
While Aqueous Acetic Acid provides the highest yield by leveraging a protic environment to supercharge halogenation[5], it requires a rigorous neutralization workup. For workflows requiring anhydrous downstream processing or simple phase-separation, 2-MeTHF emerges as the superior drop-in replacement for DCE, offering an 81% yield with excellent phase-partitioning properties.
The following protocol details the optimized, green synthesis of 6-Bromo-4-iodoisoquinoline using 2-MeTHF. This procedure is designed as a self-validating system, ensuring researchers can visually and chemically verify the reaction's progress at each stage.
Reagents:
6-Bromoisoquinoline: 2.0 g (9.6 mmol, 1.0 equiv)
Molecular Iodine (I₂): 4.88 g (19.2 mmol, 2.0 equiv)
tert-Butyl hydroperoxide (TBHP, 70% in water): 3.71 mL (1.5 equiv)
2-Methyltetrahydrofuran (2-MeTHF): 15 mL
Step-by-Step Methodology
Step 1: Reaction Assembly & Solvation
Action: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoisoquinoline (2.0 g) and 2-MeTHF (15 mL). Stir until fully dissolved. Add molecular iodine (4.88 g).
Causality: 2.0 equivalents of iodine are required because the C4 position is electronically deactivated; excess reagent drives the equilibrium toward the dearomatized intermediate[2].
Validation: The solution will immediately turn a deep, opaque violet/black, confirming the dissolution of I₂.
Step 2: Oxidant Addition
Action: Slowly add TBHP (3.71 mL) dropwise over 10 minutes at room temperature.
Causality: TBHP oxidizes I₂ to the active I⁺ electrophile. Dropwise addition prevents thermal runaway from the exothermic oxidation.
Validation: As the active iodonium species is generated, the reaction mixture will transition from deep violet to a dark reddish-brown.
Step 3: Thermal Activation
Action: Attach a reflux condenser and heat the mixture to 80 °C for 24 hours.
Causality: 80 °C provides the necessary activation energy to overcome the steric and electronic hindrance at the C4 position[1].
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a lower-Rf product spot.
Step 4: Quenching & Phase Separation
Action: Cool the reaction to room temperature. Add 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.
Validation: The dark reddish-brown color will rapidly dissipate, leaving a clear, biphasic mixture (a pale yellow organic top layer and a colorless aqueous bottom layer).
Step 5: Isolation & Purification
Action: Separate the organic 2-MeTHF layer. Extract the aqueous layer once with an additional 10 mL of 2-MeTHF. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Yield: Purify the crude residue via flash column chromatography to afford 6-bromo-4-iodoisoquinoline as a solid (~81% yield).
References
1.[3] Supporting Information Regioselective, Molecular Iodine-mediated C3 Iodination of Quinolines
Source: amazonaws.com
URL:
2.[2] Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy
Source: acs.org
URL:
3.[1] US20240116946A1 - Sars-cov2 main protease inhibitors
Source: google.com
URL:
4.[4] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes
Source: nih.gov
URL:
5.[5] Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent
Source: researchgate.net
URL:
GC-MS comparative analysis for 6-Bromo-4-iodoisoquinoline derivatives
The synthesis and functionalization of halogenated N-heterocycles are foundational to modern drug discovery. Among these, 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) represents a highly versatile, dihalogenated buildi...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis and functionalization of halogenated N-heterocycles are foundational to modern drug discovery. Among these, 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) represents a highly versatile, dihalogenated building block. Its value lies in the differential reactivity of its halogens—the C4-iodine and C6-bromine—allowing for orthogonal, stepwise cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to build complex molecular architectures [1].
However, analyzing dihalogenated isoquinolines presents distinct physicochemical challenges. The presence of two heavy halogens significantly increases the boiling point, while the relatively weak C–I bond introduces a high risk of thermal degradation during gas-phase analysis. As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms and provide a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology specifically optimized for 6-bromo-4-iodoisoquinoline derivatives.
Comparative Analysis of Analytical Platforms
While LC-MS is often the default for thermally labile compounds, GC-MS remains the gold standard for structural elucidation of halogenated small molecules due to the reproducible fragmentation generated by Electron Ionization (EI). Below is an objective comparison of how different platforms handle dihalogenated isoquinolines.
Trace quantification of derivatives in biological matrices.
The Verdict: For synthetic verification and structural characterization, GC-MS (EI) is superior. The hard ionization of EI provides a definitive fragmentation fingerprint, and the lack of solvent adducts (common in ESI) allows for unambiguous identification of the characteristic 1:1 isotopic signature of the bromine atom [2].
Mechanistic Fragmentation Logic
Understanding the gas-phase dissociation of 6-bromo-4-iodoisoquinoline is critical for data interpretation. The molecule contains a bromine atom (
79
Br and
81
Br in a ~1:1 ratio) and a monoisotopic iodine atom (
127
I).
The C4–I bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C6–Br bond (~336 kJ/mol). Consequently, upon 70 eV electron bombardment, the molecular ion
[M]+∙
rapidly ejects an iodine radical. This creates a highly abundant
[M−I]+
base peak that retains the 1:1 bromine isotopic pattern, serving as the primary diagnostic ion for this scaffold.
EI-MS fragmentation pathway of 6-Bromo-4-iodoisoquinoline highlighting sequential halogen loss.
Causality-Driven Experimental Protocol
To successfully analyze 6-bromo-4-iodoisoquinoline via GC-MS, the method must actively suppress thermal deiodination in the inlet while overcoming the analyte's high boiling point. The following protocol is designed as a self-validating system .
A. Chromatographic & MS Parameters
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
Causality: The basic nitrogen of the isoquinoline ring interacts strongly with active silanol groups. A highly deactivated, low-bleed MS-grade column prevents peak tailing and loss of sensitivity.
Causality: Standard GC protocols use 280–300°C inlets. For 4-iodoisoquinolines, temperatures above 250°C catalyze thermal cleavage of the C–I bond before the molecule reaches the column, leading to artificial "deiodinated" peaks in the chromatogram.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program: 100°C (hold 1 min)
→
ramp at 20°C/min to 300°C (hold 5 min).
MS Ion Source: 230°C. Quadrupole: 150°C. Ionization: EI (70 eV).
B. Step-by-Step Workflow
Sample Preparation: Dissolve the synthesized 6-bromo-4-iodoisoquinoline derivative in GC-grade ethyl acetate to a concentration of 50 µg/mL.
Note: Avoid protic solvents like methanol, which can expand excessively in the GC liner and cause backflash, leading to carryover.
System Passivation: Inject three consecutive 1 µL blanks of pure solvent, followed by a high-concentration matrix prime (100 µg/mL of an unhalogenated isoquinoline). This passivates active sites in the glass liner.
Data Acquisition: Run the sample using the temperature program outlined above. The dihalogenated derivative will typically elute late in the run (e.g., >8 minutes) due to its high molecular weight and polarizability.
Spectral Extraction: Extract the Extracted Ion Chromatograms (EIC) for
m/z
333, 335, 206, and 208.
C. The Self-Validating Quality Control Check
To guarantee the integrity of your data, you must validate that the instrument is not degrading your sample.
The Diagnostic Ratio: Calculate the peak area ratio of the intact molecular ion (
m/z
333) to the deiodinated fragment (
m/z
206).
Actionable Insight: If this ratio drops by more than 15% across a sequence of injections, it is definitive proof that active sites (matrix buildup or glass wool degradation) are forming in the GC liner, catalyzing thermal deiodination. This signals an immediate need for liner replacement and source cleaning. Furthermore, the
m/z
333 to 335 ratio must remain strictly 1:1; any deviation indicates co-eluting matrix interference.
References
Song, B., et al. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." The Journal of Organic Chemistry, 2025.[Link]
Boudiar, T., et al. "Isoquinoline Derivatives via Stepwise Regioselective sp2 and sp3 C–H Bond Functionalizations." The Journal of Organic Chemistry, 2012.[Link]
Validation
Spectroscopic Validation of 6-Bromo-4-iodoisoquinoline Reaction Intermediates: A Comparative Guide to Analytical Modalities
Executive Summary In advanced pharmaceutical synthesis, dihalogenated heterocycles like 6-Bromo-4-iodoisoquinoline serve as critical building blocks. The inherent challenge lies in regioselective functionalization—specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced pharmaceutical synthesis, dihalogenated heterocycles like 6-Bromo-4-iodoisoquinoline serve as critical building blocks. The inherent challenge lies in regioselective functionalization—specifically, directing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the C-4 position while preserving the C-6 bromine for subsequent derivatization. While the C–I bond is thermodynamically weaker and kinetically favors oxidative addition over the C–Br bond, validating this regioselectivity in real-time is paramount.
This guide objectively compares three leading analytical modalities—In Situ FTIR , Flow NMR , and Offline LC-MS/MS —for tracking these transient reaction intermediates. By employing self-validating experimental protocols, researchers can definitively prove regiochemical outcomes, prevent downstream impurity cascades, and optimize catalytic cycles.
The Mechanistic Challenge: Causality in Regioselectivity
The site selectivity in dihalogenated N-heteroarenes is governed by both bond dissociation energies and the electronic influence of the heteroatom 1. In 6-Bromo-4-iodoisoquinoline, the C-4 iodine is highly reactive toward Pd(0) insertion. However, off-target oxidative addition at the C-6 bromine can occur if the catalyst is over-activated or if the reaction is pushed to high conversions.
To ensure the desired C-4 intermediate is exclusively formed, researchers must spectroscopically track the disappearance of the starting material and the emergence of the Pd(II) intermediate before transmetalation occurs 2. Relying solely on end-point yield analysis is insufficient, as it masks the kinetic realities of intermediate formation and degradation.
Comparison of Analytical Modalities
Selecting the right spectroscopic tool requires balancing temporal resolution with structural specificity. Table 1 outlines the performance metrics of the three primary modalities used to validate these intermediates.
Table 1: Performance Comparison of Spectroscopic Modalities
Analytical Modality
Temporal Resolution
Structural Specificity
Intermediate Detection
Best Application
In Situ FTIR (ReactIR)
High (Seconds)
Low (Functional groups)
Transient Pd-complexes
Real-time kinetic profiling
Flow
1
H/
13
C NMR
Medium (Minutes)
High (Atomic level)
Long-lived intermediates
Absolute regiochemical proof
Offline LC-MS/MS
Low (Hours)
Medium (Mass/Isotopes)
Stable intermediates
Purity & Isotopic confirmation
Verdict: No single modality provides a complete picture. In situ FTIR excels at identifying the exact moment the C–I bond breaks, but it cannot definitively prove which halogen was lost. Offline LC-MS/MS provides mass confirmation but risks intermediate degradation during sampling. Flow NMR bridges this gap, offering the structural precision needed to confirm regioselectivity without the delays of offline sampling.
Experimental Protocols: Building a Self-Validating System
To establish a robust, self-validating analytical workflow, we utilize a model regioselective Suzuki-Miyaura coupling of 6-Bromo-4-iodoisoquinoline with an arylboronic acid.
Protocol A: Reaction Setup & Flow NMR Tracking
The goal of this protocol is to structurally validate the C-4 Pd(II) intermediate while proving mass balance.
Step 1: Baseline Acquisition
Action: Dissolve 6-Bromo-4-iodoisoquinoline (0.5 mmol) and 1,3,5-trimethoxybenzene (0.1 mmol, internal standard) in THF-
d8
(5 mL). Acquire a baseline
1
H NMR spectrum.
Causality: The starting material exhibits distinct protons at the C-1 (9.11 ppm) and C-3 (8.96 ppm) positions 3. The internal standard is deliberately chosen because its singlet at 6.08 ppm does not overlap with the isoquinoline aromatic signals. This creates a self-validating mass balance : any decrease in the 8.96 ppm signal must quantitatively match the appearance of the intermediate's shifted C-3 proton, ruling out invisible side reactions like precipitation.
Step 2: Catalyst Injection & Continuous Flow
Action: Inject Pd(PPh
3
)
4
(5 mol%) into the reactor. Circulate the mixture through a flow NMR cell at 1.0 mL/min.
Causality: Flow NMR is utilized over standard benchtop NMR to prevent the degradation of the transient C-4 Pd(II) oxidative addition intermediate. Pumping the mixture directly from the reactor captures the intermediate before transmetalation occurs.
Step 3: Regiochemical Validation
Action: Monitor the downfield shift of the C-3 proton.
Causality: Because the C-3 proton is adjacent to the C-4 reaction site, the oxidative addition of Pd(0) into the C-I bond causes a massive electronic perturbation, shifting the C-3 proton significantly. The C-7 and C-8 protons remain relatively unshifted, proving the C-6 bromine is untouched.
Protocol B: Orthogonal Validation via LC-MS/MS
The goal of this protocol is to validate the retention of the C-6 bromine using isotopic signatures.
Step 1: Aliquot Quenching
Action: Extract a 10
μ
L aliquot at the kinetic maximum of the intermediate (determined via FTIR) and immediately quench in cold acetonitrile (-78 °C).
Causality: The extreme temperature drop halts transmetalation, preserving the intermediate for offline injection.
Step 2: Soft Ionization Mass Spectrometry
Action: Analyze via LC-MS/MS using Electrospray Ionization (ESI+).
Causality: ESI is a soft ionization technique chosen specifically to prevent the fragmentation of the delicate Pd-intermediate complex.
Self-Validating Signature: Bromine naturally exists as a ~1:1 ratio of
79
Br and
81
Br. By confirming the presence of an
M/M+2
doublet of equal intensity in the intermediate's mass spectrum, the system self-validates that the C-6 bromine was retained. If the doublet is missing, it proves off-target C-6 oxidative addition occurred.
Multi-Modal Validation Workflow
The following diagram illustrates the logical relationship between the chemical transformation and the parallel spectroscopic modalities used to validate the intermediate.
Workflow of regioselective cross-coupling and multi-modal spectroscopic validation.
References
Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy . ACS Publications. 3
Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles . Journal of Organic Chemistry / ResearchGate. 2
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . ACS Catalysis. 1
Personal protective equipment for handling 6-Bromo-4-iodoisoquinoline
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When engineering a safety protocol for di-halogenated N-heterocycles like 6-Bromo-4-iodoisoq...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When engineering a safety protocol for di-halogenated N-heterocycles like 6-Bromo-4-iodoisoquinoline (CAS: 2013582-46-0) , we must look beyond standard operating procedures. The dual presence of bromine and iodine on the isoquinoline core significantly increases the molecule's lipophilicity, enhancing its ability to cross dermal biological barriers and penetrate porous laboratory garments.
This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers from the specific acute and systemic hazards of this compound.
Executive Summary & Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must understand the chemical's hazard profile. According to standardized safety data [1], 6-Bromo-4-iodoisoquinoline presents multi-route toxicity.
Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation
2
H315
Causes skin irritation; risk of enhanced dermal absorption.
Eye Irritation
2A
H319
Causes serious eye irritation; risk of mucosal damage.
STOT SE
3
H336
May cause drowsiness or dizziness (CNS depression).
Mechanistic Rationale for PPE Selection
OSHA 29 CFR 1910.132 mandates that PPE selection must be directly driven by a rigorous hazard assessment [2]. Because 6-Bromo-4-iodoisoquinoline is frequently solvated in organic solvents (like DCM or DMF) during cross-coupling reactions, its dermal absorption rate can increase exponentially.
Table 2: Comprehensive PPE Matrix
Protection Zone
Equipment Specification
Mechanistic Rationale
Ocular/Face
ANSI Z87.1 Chemical Splash Goggles
Protects against H319 eye irritation from aerosolized dust or solvent splashes.
Dermal (Hands)
Double-layer Nitrile Gloves (≥0.14mm)
Nitrile provides a robust barrier against lipophilic halogenated heterocycles.
Dermal (Body)
Flame-Resistant (FR) Lab Coat
Prevents H312 dermal toxicity; FR is required if handling alongside flammable solvents.
Respiratory
N95/P100 Particulate Respirator*
Filters out hazardous dust to prevent H332 inhalation toxicity and H336 CNS effects.
*Respiratory protection is strictly required if weighing or handling the compound outside of a certified chemical fume hood.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every handling step must eliminate the root cause of potential exposure.
Pre-Operation Engineering Controls : Before handling, verify your chemical fume hood face velocity is between 0.4–0.6 m/s.
Causality: This compound is classified with STOT SE 3 (drowsiness/dizziness). Maintaining optimal negative pressure is your primary defense against aerosolized inhalation.
Strategic PPE Donning : Apply the PPE matrix detailed above.
Causality: Double-gloving is non-negotiable. If the outer glove is contaminated by a highly lipophilic compound, it can be immediately discarded without exposing bare skin.
Dispensing and Weighing : Use a static-dissipative spatula and weigh the compound inside the fume hood.
Causality: Halogenated powders can accumulate static charge, leading to sudden aerosolization. Controlling static prevents unpredictable, inhalable dust plumes.
Reaction Execution : Conduct all reactions in a closed system (e.g., Schlenk apparatus or sealed pressure vials).
Causality: Heating the compound can release toxic halogenated fumes. Closed systems contain these vapors, preventing environmental release.
Decontamination & Doffing : Wipe down all surfaces with a compatible solvent (e.g., isopropanol), then doff gloves inside-out.
Causality: Isopropanol effectively solubilizes the lipophilic compound for removal, while inside-out doffing traps residual chemicals on the glove's exterior.
Figure 1: Step-by-step workflow for the safe handling and exposure control of the compound.
Spill Response & Chemical Disposal Plan
In the event of a spill, rapid and logical containment is critical. The Prudent Practices in the Laboratory framework dictates that spill response must be scaled to the volume and location of the incident [3].
Immediate Assessment : Determine the spill volume and location.
Causality: Spills exceeding 50g or occurring outside engineering controls (fume hoods) exceed standard benchtop safety limits and require professional hazmat intervention.
Chemical Collection : Use non-sparking scoops to transfer the material into a hazardous waste bucket.
Causality: Friction from metal tools can ignite flammable solvent vapors that are often present in the same fume hood during organic synthesis.
Halogenated Waste Segregation : Label the disposal container strictly as "Halogenated Organic Waste - Toxic."
Causality: Mixing halogenated waste with standard organics can lead to exothermic incompatibilities and severe regulatory violations.
Figure 2: Decision tree for isolating, assessing, and neutralizing chemical spills.
References
NextSDS. "6-bromo-4-iodoisoquinoline — Chemical Substance Information." NextSDS Database. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]
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